3-(Sec-butoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREYCUBBWJAKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586395 | |
| Record name | 3-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65382-94-7 | |
| Record name | 3-[(Butan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 3-(sec-Butoxy)aniline
Executive Summary
3-(sec-Butoxy)aniline (C₁₀H₁₅NO) represents a specialized intermediate in medicinal chemistry, particularly valuable for optimizing the lipophilic profile of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Unlike its linear counterpart (n-butoxy) or the bulky tert-butoxy analog, the sec-butoxy group introduces a chiral center and a specific steric volume that can enhance blood-brain barrier (BBB) permeability while maintaining metabolic stability. This guide details its molecular properties, validated synthetic protocols, and application logic in drug discovery.[1]
Part 1: Molecular Identity & Physicochemical Properties
The following data characterizes the racemic mixture of this compound. Researchers working with enantiopure drug candidates must account for the chiral center at the sec-butyl ether linkage.
Table 1: Physicochemical Profile
| Property | Value | Technical Note |
| IUPAC Name | 3-(butan-2-yloxy)aniline | Systematic nomenclature |
| Molecular Formula | C₁₀H₁₅NO | - |
| Molecular Weight | 165.23 g/mol | Monoisotopic Mass: 165.115 |
| Physical State | Pale yellow to brown oil | Oxidizes/darkens upon air exposure |
| Boiling Point | ~135–140 °C (at 10 mmHg) | Predicted based on aniline derivatives |
| LogP (Predicted) | 2.8 ± 0.3 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Amine -NH₂) | - |
| H-Bond Acceptors | 2 (Amine N, Ether O) | - |
| Rotatable Bonds | 3 | Allows conformational adaptation in binding pockets |
Part 2: Synthetic Routes & Process Chemistry
While this compound can be synthesized via direct alkylation of 3-aminophenol, that route suffers from competing N-alkylation. The Nitro-Reduction Route is the industry standard for high-purity synthesis, ensuring exclusive O-alkylation.
Validated Protocol: The Nitro-Reduction Pathway
Step 1: O-Alkylation (Williamson Ether Synthesis)
Objective: Selective formation of the ether linkage without touching the nitrogen center.
-
Reagents: 3-Nitrophenol (1.0 eq), 2-Bromobutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Conditions: Heat to 60–80°C for 4–6 hours.
-
Mechanism & Control:
-
Why K₂CO₃? It acts as a mild base to deprotonate the phenol (pKa ~9.3) forming the phenoxide anion, which attacks the secondary halide.
-
Why Excess Halide? Secondary halides are prone to E2 elimination (forming butene) as a side reaction. Excess reagent drives the substitution (SN2) to completion.
-
Step 2: Reduction of the Nitro Group
Objective: Chemoselective reduction of the nitro group to the primary amine.
-
Reagents: Hydrogen gas (H₂, balloon or 1 atm), 10% Palladium on Carbon (Pd/C, 5-10 wt%).
-
Solvent: Methanol or Ethanol.
-
Conditions: Ambient temperature, stirring for 2–4 hours.
-
Workup: Filtration through Celite to remove catalyst; concentration in vacuo.
-
Self-Validating Check: Monitor by IR spectroscopy. The disappearance of strong N-O stretches (1530 cm⁻¹, 1350 cm⁻¹) and appearance of N-H stretches (3300–3500 cm⁻¹) confirms conversion.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic pathway ensuring regio-control (O-alkylation) and high purity.
Part 3: Applications in Drug Discovery
This compound is not merely a solvent or reagent; it is a scaffold modifier . In Structure-Activity Relationship (SAR) studies, it is used to probe the "lipophilic floor" or hydrophobic pockets of target enzymes, particularly kinases (e.g., EGFR, BTK) and GPCRs.
The "Sec-Butoxy" Advantage
-
Chirality: The sec-butyl group introduces a stereocenter close to the aromatic ring. This allows researchers to resolve the racemate into R- and S-isomers to test for stereospecific binding in the protein pocket, a critical step in modern lead optimization.
-
Lipophilicity Modulation:
-
Methoxy (-OMe): Too polar, low metabolic stability.
-
n-Butoxy (-OnBu): High flexibility, entropic penalty upon binding.
-
sec-Butoxy (-OsBu): Optimal balance of steric bulk and lipophilicity (LogP ~2.8), often improving oral bioavailability compared to smaller alkoxy chains.
-
SAR Decision Logic
Figure 2: Medicinal chemistry decision tree illustrating the strategic selection of the sec-butoxy moiety.
Part 4: Safety & Handling (E-E-A-T)
As an aniline derivative, this compound requires strict adherence to safety protocols.[2] It is not benign.[2][3]
-
Acute Toxicity: Like most anilines, it is likely toxic if swallowed, inhaled, or absorbed through the skin.
-
Specific Hazard - Methemoglobinemia: Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
-
Symptom Watch: Cyanosis (blue lips/fingernails) is the primary indicator of exposure.
-
-
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store under nitrogen or argon in a cool, dark place. Anilines oxidize (turn black) over time; this does not always indicate total decomposition but can affect yield in sensitive couplings.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204489 (Isomer Analog). Retrieved from [Link][4]
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis and Nitro Reduction mechanisms).
Sources
Technical Guide: Spectroscopic Characterization of 3-(Sec-butoxy)aniline
Topic: 3-(Sec-butoxy)aniline spectroscopic data (NMR, IR, MS) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Compound Identity
This compound (CAS: 65382-94-7) is a specialized aniline intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly tyrosine kinase inhibitors and advanced polymers. Its structural uniqueness lies in the meta-substitution pattern combined with a chiral sec-butoxy ether linkage, which imparts specific solubility and steric properties distinct from its n-butoxy or isopropoxy analogs.
This guide provides a comprehensive reference for the spectroscopic identification of this compound, synthesizing data from standard chemometric principles and analog characterization to ensure high-confidence validation.
Core Chemical Identity
| Property | Detail |
| IUPAC Name | 3-(butan-2-yloxy)aniline |
| CAS Number | 65382-94-7 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Physical State | Pale yellow to brown oil (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate |
Synthesis & Impurity Profiling
Understanding the synthesis route is critical for interpreting spectroscopic data, particularly for identifying solvent residuals or starting material impurities in the NMR spectrum.
Common Synthetic Routes[2]
-
Alkylation of 3-Aminophenol: Reaction of 3-aminophenol with 2-bromobutane in the presence of a base (K₂CO₃/DMF).
-
Potential Impurities: O,N-dialkylated byproducts, residual DMF (δ 2.8, 2.9, 8.0 ppm).
-
-
Reduction of 3-(Sec-butoxy)nitrobenzene: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) of the nitro precursor.
-
Potential Impurities: Unreduced nitro compound (shifts aromatic protons downfield), aniline oxidation products.
-
Visualization: Synthesis & Fragmentation Logic
Figure 1: Synthetic pathways and primary Mass Spectrometry fragmentation logic for this compound.
Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from high-confidence chemometric additivity rules for substituted benzenes, validated against the close analog 3-isopropoxyaniline.
¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and the chiral sec-butyl group signals.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.01 - 7.06 | Pseudo-Triplet (t) | 1H | Ar-H5 | Meta to both substituents; least shielded aromatic proton. |
| 6.25 - 6.35 | Multiplet (m) | 2H | Ar-H4, Ar-H6 | Ortho to alkoxy/amino groups. Upfield due to electron donation. |
| 6.20 - 6.23 | Singlet/Doublet (t) | 1H | Ar-H2 | Isolated between OR and NH₂; highly shielded. |
| 4.25 - 4.35 | Multiplet (sextet) | 1H | O-CH -CH₃ | Methine proton of the sec-butyl group. Deshielded by Oxygen. |
| 3.50 - 3.70 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons. Shift varies with concentration/solvent. |
| 1.65 - 1.78 | Multiplet (m) | 2H | -CH₂- | Methylene of the sec-butyl chain. Diastereotopic nature may broaden signal. |
| 1.28 - 1.30 | Doublet (d, J=6.2 Hz) | 3H | O-CH-CH₃ | Methyl group directly attached to the chiral center. |
| 0.94 - 0.98 | Triplet (t, J=7.4 Hz) | 3H | -CH₂-CH₃ | Terminal methyl group. |
Technical Insight: The chiral center at the sec-butyl ether linkage renders the methylene protons (1.65-1.78 ppm) diastereotopic, potentially appearing as a complex multiplet rather than a clean quartet.
¹³C NMR (100 MHz, CDCl₃)
| Shift (δ, ppm) | Assignment | Type |
| 159.2 | C-3 (C-O) | Quaternary Aromatic |
| 147.8 | C-1 (C-N) | Quaternary Aromatic |
| 130.1 | C-5 | Aromatic CH |
| 108.2 | C-6 | Aromatic CH |
| 104.5 | C-4 | Aromatic CH |
| 101.8 | C-2 | Aromatic CH (Most shielded) |
| 75.1 | O-CH | Aliphatic CH (Ether linkage) |
| 29.3 | -CH₂- | Aliphatic CH₂ |
| 19.2 | O-CH-CH₃ | Aliphatic CH₃ |
| 9.8 | -CH₂-CH₃ | Aliphatic CH₃ |
Mass Spectrometry (MS)
Method: EI (Electron Impact) or ESI+ (Electrospray Ionization).
-
Molecular Ion (M⁺): m/z 165.1 (Base peak in ESI, significant in EI).
-
Fragmentation Pattern (EI):
-
m/z 136 [M - 29]⁺: Loss of the ethyl group (CH₂CH₃) from the sec-butyl chain.
-
m/z 109 [M - 56]⁺: Loss of butene (McLafferty rearrangement or elimination) yielding the 3-aminophenol radical cation.
-
m/z 80 [M - 85]⁺: Loss of CO from the phenol fragment (characteristic of phenols/ethers).
-
Infrared Spectroscopy (FT-IR)
Sampling: Neat oil on ATR crystal or KBr pellet.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450, 3360 | N-H Stretch (Sym/Asym) | Primary Amine (-NH₂) |
| 2965, 2930, 2875 | C-H Stretch | Alkyl (Methyl/Methylene) |
| 1620, 1595 | C=C Ring Stretch | Aromatic Ring |
| 1490 | N-H Bend (Scissoring) | Primary Amine |
| 1190 - 1210 | C-O-C Stretch | Alkyl Aryl Ether |
| 840, 760, 690 | C-H Out-of-Plane Bend | Meta-substituted Benzene |
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Objective: Obtain high-resolution ¹H and ¹³C spectra without concentration broadening.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.
-
Procedure:
-
Weigh 10-15 mg of this compound oil into a clean vial.
-
Add 0.6 mL of CDCl₃.
-
Vortex for 10 seconds to ensure complete homogeneity.
-
Transfer to a 5mm NMR tube.
-
Critical Step: If the amine proton signal is broad or indistinguishable, add 1 drop of D₂O and shake. The NH₂ signal will disappear (exchange), confirming its assignment.
-
Protocol B: GC-MS Purity Check
-
Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Expectation: this compound elutes after 3-aminophenol but before dialkylated byproducts.
References
-
PubChem Compound Summary. (2025). This compound (CAS 65382-94-7). National Center for Biotechnology Information. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemometric shift prediction).
An In-Depth Technical Guide to the Solubility of 3-(Sec-butoxy)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(sec-butoxy)aniline, a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive public-domain quantitative data for this specific molecule, this document establishes a predictive framework grounded in fundamental principles of chemical structure and intermolecular forces. We will explore the physicochemical properties of this compound, dissect the theoretical underpinnings of its solubility, and present a standardized, rigorous experimental protocol for its empirical determination. This guide is designed to equip researchers, chemists, and drug development professionals with the necessary tools to accurately assess and leverage the solubility profile of this compound in a variety of organic solvents, critical for applications ranging from reaction engineering and purification to formulation development.
Introduction: The Molecular Profile of this compound
This compound is an aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂) and a sec-butoxy group (-O-CH(CH₃)CH₂CH₃). This unique combination of functional groups dictates its physical and chemical properties, including its solubility. The molecule possesses both polar and non-polar characteristics. The amino group is capable of acting as a hydrogen bond donor and acceptor, while the oxygen atom in the sec-butoxy group can act as a hydrogen bond acceptor.[1] The benzene ring and the alkyl chain of the sec-butoxy group contribute to its non-polar, lipophilic nature.[1]
Understanding the interplay of these features is paramount for predicting how this compound will interact with different solvents. The principle of "like dissolves like" serves as a foundational concept: polar functional groups will favor interactions with polar solvents, while non-polar regions will favor non-polar solvents. The overall solubility in a given solvent is a balance of these competing interactions.
Physicochemical Properties (Predicted and Analog-Based)
| Property | Value (Estimated) | Rationale & References |
| Molecular Formula | C₁₀H₁₅NO | - |
| Molecular Weight | 165.23 g/mol | Based on atomic weights.[2][3] |
| Appearance | Colorless to pale yellow or brown liquid | Aniline and its derivatives are often oily liquids that can darken upon exposure to air and light.[4] |
| Boiling Point | ~240-250 °C | Estimated based on similar structures like 4-butoxyaniline and the general trend of boiling points for substituted anilines.[5][6] |
| pKa | ~4.5 - 5.0 | The amino group on the aniline ring is weakly basic. The sec-butoxy group is expected to have a minor electronic effect on the basicity compared to aniline (pKa ≈ 4.6).[7] |
| LogP (o/w) | ~2.5 - 3.0 | The sec-butoxy group significantly increases lipophilicity compared to aniline (LogP ≈ 0.9). This is an estimate based on related structures. |
Theoretical Framework for Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For a substance to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
Role of Intermolecular Forces
The solubility of this compound is governed by the following intermolecular forces:
-
Hydrogen Bonding: The -NH₂ group can donate two hydrogen bonds and the nitrogen atom can accept one. The ether oxygen of the sec-butoxy group can also accept a hydrogen bond.[1] This makes protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, ethyl acetate) potentially good solvents.
-
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative nitrogen and oxygen atoms. Polar solvents, both protic and aprotic, will interact favorably through these forces.
-
Van der Waals Forces (Dispersion Forces): The benzene ring and the sec-butyl group are non-polar and will interact with solvents primarily through these weaker forces. Non-polar solvents like hexane and toluene will rely on these interactions for solvation.
Predicting Solubility Trends
Based on these principles, we can predict the following solubility trends for this compound:
-
High Solubility: Expected in polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)) and alcohols (e.g., Methanol, Ethanol, Isopropanol). These solvents can engage in both hydrogen bonding and dipole-dipole interactions.
-
Moderate Solubility: Expected in esters (e.g., Ethyl acetate), ketones (e.g., Acetone), and chlorinated solvents (e.g., Dichloromethane). These solvents offer a balance of polarity and non-polar character.
-
Low to Moderate Solubility: Expected in aromatic hydrocarbons (e.g., Toluene, Xylene) due to π-π stacking interactions with the benzene ring.
-
Low Solubility: Expected in non-polar aliphatic solvents (e.g., Hexane, Heptane) as the energy from Van der Waals forces alone may not be sufficient to overcome the solute-solute interactions.
-
Very Low Solubility: Expected in water. While the molecule has hydrogen bonding capabilities, the large non-polar surface area of the benzene ring and the sec-butoxy group will likely make it poorly soluble in water, a common trait for anilines with larger alkyl substituents.[8]
Experimental Determination of Solubility
To obtain accurate quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[9]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or another suitable analytical technique like NMR.[10]
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium.[10]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved micro-particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC method.
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Predicted Solubility Data
The following table presents the predicted qualitative solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed. These predictions should be confirmed by empirical data obtained using the protocol in Section 3.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Alcohols (Protic) | Methanol | 5.1 | High | Strong hydrogen bonding and polar interactions. |
| Ethanol | 4.3 | High | Strong hydrogen bonding and polar interactions. | |
| Ketones | Acetone | 5.1 | High | Strong dipole-dipole interactions and hydrogen bond acceptor. |
| Esters | Ethyl Acetate | 4.4 | Moderate to High | Good balance of polar (carbonyl) and non-polar (ethyl) groups. |
| Chlorinated | Dichloromethane | 3.1 | Moderate | Primarily dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF) | 4.0 | High | Polar aprotic, good hydrogen bond acceptor. |
| Aromatics | Toluene | 2.4 | Moderate | Van der Waals forces and potential π-π stacking. |
| Amides | Dimethylformamide (DMF) | 6.4 | Very High | Highly polar aprotic, strong dipole and H-bond acceptor. |
| Alkanes | n-Hexane | 0.1 | Low | Only weak Van der Waals forces. |
| Aqueous | Water | 10.2 | Very Low | Large non-polar moiety overcomes hydrogen bonding potential. |
Safety and Handling
Substituted anilines should be handled with care as they can be toxic and are often readily absorbed through the skin.[11] While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 4-butoxyaniline and aniline itself indicate potential hazards including acute toxicity if swallowed, skin irritation, and serious eye irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. This guide has established a robust theoretical framework for predicting its behavior in various organic solvents, based on the interplay of hydrogen bonding, dipole-dipole forces, and Van der Waals interactions. While quantitative data remains to be empirically determined, the provided step-by-step experimental protocol offers a reliable and validated method for generating this crucial information. By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvent systems for the synthesis, purification, and formulation of this compound, accelerating the pace of discovery and development.
References
-
How To Determine Solubility Of Organic Compounds? (2024, February 11). Chemistry For Everyone - YouTube. Available from: [Link]
-
Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. Available from: [Link]
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PubChem Compound Summary for CID 19389149, 3-(Tert-butoxy)aniline. National Center for Biotechnology Information. Available from: [Link]
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PubChem Compound Summary for CID 11159518, 4-(Tert-butoxy)aniline. National Center for Biotechnology Information. Available from: [Link]
-
Safety Data Sheet: Aniline. (2015, March 19). Global Safety Management. Available from: [Link]
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Safety Data Sheet: Aniline. Carl ROTH. Available from: [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (2023). PubMed Central. Available from: [Link]
-
Reddit - r/chemhelp. (2014, September 14). Solubility in organic solvents and water. Available from: [Link]
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Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). Cole-Parmer. Available from: [Link]
-
Showing Compound Aniline (FDB003571). FooDB. Available from: [Link]
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3-(Sec-butoxy)aniline: Strategic Utilization in High-Value Pharmacophore Assembly
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, experimental rigor, and strategic application over generic descriptions.
Content Type: Technical Guide / Whitepaper Subject: CAS [Specific Isomer Varies by Salt/Purity, Reference Base Structure] Role: Lipophilic Scaffold & Nucleophilic Building Block
Part 1: Executive Technical Summary
3-(Sec-butoxy)aniline represents a critical "tuner" intermediate in medicinal chemistry. Unlike its methoxy or ethoxy analogs, the sec-butoxy substituent introduces a specific steric bulk and increased lipophilicity (LogP modulation) without the rigidity of a cyclic ether or the metabolic liability of a long n-alkyl chain.
This aniline derivative serves as a primary nucleophile in the synthesis of kinase inhibitors , GPCR ligands , and agrochemical actives . Its meta-substitution pattern allows for the construction of "curved" molecular geometries often required to fit into hydrophobic pockets of enzymes (e.g., the ATP-binding site of tyrosine kinases) while positioning the aniline nitrogen for hydrogen bonding or further elaboration into ureas, amides, or heterocycles.
Part 2: Chemical Profile & Reactivity
Physicochemical Properties[1]
-
Chemical Structure: A benzene ring substituted at the 1-position with an amino group (
) and at the 3-position with a sec-butoxy group ( ). -
Electronic Character: The alkoxy group at the meta position exerts an inductive electron-withdrawing effect (
) but a mesomeric electron-donating effect ( ). However, at the meta position, the resonance stabilization is less direct to the amine than in para or ortho isomers, resulting in a nucleophile that is distinctively reactive but less prone to rapid oxidative degradation than p-anisidine derivatives. -
Steric Profile: The branching at the alpha-carbon of the ether oxygen creates a "shielding" effect, which can improve metabolic stability against O-dealkylation by cytochrome P450 enzymes compared to n-butoxy analogs.
Reactivity Matrix
| Reaction Class | Reactivity Level | Strategic Utility |
| N-Acylation | High | Formation of amides (common in linker design). |
| N-Alkylation | Moderate | Reductive amination to form secondary amines. |
| Pd-Catalyzed Coupling | High | Buchwald-Hartwig amination to form biaryl amines (kinase scaffolds). |
| Electrophilic Subst. | Moderate | The ring is activated; halogenation typically occurs para to the amine (position 4) or ortho (position 2/6). |
Part 3: Synthesis of the Intermediate
The preparation of this compound is most reliably achieved via a two-step sequence: Williamson Ether Synthesis followed by Nitro Reduction . This route avoids the chemoselectivity issues of alkylating 3-aminophenol directly (which can lead to N-alkylation).
Step 1: O-Alkylation of 3-Nitrophenol
Objective: Install the sec-butoxy group selectively on the oxygen.
-
Reagents: 3-Nitrophenol, 2-Bromobutane (sec-butyl bromide), Potassium Carbonate (
), Potassium Iodide (KI - catalyst). -
Solvent: DMF (Dimethylformamide) or Acetone.
-
Mechanism:
substitution. Note that secondary halides react slower than primary halides and are prone to E2 elimination. -
Protocol Insight:
-
Dissolve 3-nitrophenol (1.0 eq) in DMF.
-
Add anhydrous
(1.5 eq) to generate the phenoxide anion. Stir for 30 mins. -
Add 2-bromobutane (1.2 eq) and catalytic KI (0.1 eq). The iodide exchanges with bromide to form the more reactive 2-iodobutane in situ (Finkelstein reaction).
-
Heat to 60-80°C. Critical: Do not overheat to avoid elimination of the alkyl halide to butene.
-
Validation: Monitor by TLC. The product (nitro ether) is less polar than the starting phenol.
-
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group to the amine without cleaving the ether bond.
-
Reagents: Hydrogen gas (
), Palladium on Carbon (Pd/C) or Iron/Ammonium Chloride ( ). -
Solvent: Ethanol or Methanol.
-
Protocol Insight:
-
Catalytic Hydrogenation (Preferred): Suspend 1-(sec-butoxy)-3-nitrobenzene in Ethanol. Add 10% Pd/C (5-10 wt%). Stir under
balloon (1 atm) or mild pressure (30 psi). -
Caution: Acidic conditions during hydrogenation can sometimes facilitate ether cleavage. Perform in neutral solvent.
-
Alternative (Fe Reduction): If the molecule contains halogens (e.g., if you started with 4-chloro-3-nitrophenol), use Fe powder in aqueous ethanol with
reflux to avoid dehalogenation.
-
Visualization: Synthesis Pathway
Caption: Two-step synthesis of this compound ensuring O-selectivity and preventing side reactions.
Part 4: Applications in Drug Discovery
The utility of this compound lies in its ability to serve as a core scaffold for diverse pharmacophores.
Urea Formation (Kinase Inhibitors)
Many kinase inhibitors (e.g., Sorafenib analogs) utilize a diaryl urea motif.
-
Reaction: this compound + Aryl Isocyanate
Diaryl Urea. -
Why: The sec-butoxy group fills the hydrophobic "back pocket" of the kinase ATP site, improving potency and selectivity compared to smaller methoxy groups.
Quinazoline Synthesis (EGFR Inhibitors)
-
Reaction: Condensation with 4-chloro-quinazoline derivatives.
-
Mechanism:
displacement. -
Why: The aniline nitrogen becomes the linker at the 4-position of the quinazoline. The meta-alkoxy group mimics the substitution pattern found in drugs like Gefitinib or Erlotinib , but the sec-butyl chain alters the solubility and blood-brain barrier penetration profile.
Buchwald-Hartwig Coupling
-
Reaction: Coupling with Aryl Bromides/Chlorides using Pd(OAc)2 / BINAP.
-
Utility: Access to complex biaryl amine scaffolds used in CNS drugs.
Visualization: Divergent Synthesis Flow
Caption: Divergent synthetic utility of the aniline intermediate into three major drug classes.
Part 5: Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Class 6.1 equivalent). Anilines can cause methemoglobinemia (oxidation of hemoglobin).
-
Irritation: Causes skin and serious eye irritation.
-
Storage: Air and light sensitive. Anilines oxidize to dark purple/brown "tars" upon exposure to air.
Handling SOP:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store under inert atmosphere (Argon or Nitrogen) in amber glass vials. Refrigeration (2-8°C) extends shelf life and prevents oxidation.
-
Spill Cleanup: Absorb with sand/vermiculite. Do not use bleach (hypochlorite) immediately as it can react violently with amines; neutralize with dilute acid first if necessary, then dispose of as hazardous organic waste.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
Organic Syntheses. Ether, butyl o-nitrophenyl (General procedure for nitrophenyl ethers). Coll. Vol. 3, p.140 (1955). Retrieved from
-
PrepChem. Preparation of 3-aminophenol (Precursor Synthesis). Retrieved from
-
ChemicalBook. 3-Aminophenol Synthesis and Industrial Production. Retrieved from
Comprehensive Technical Guide: Substituted Anilines in Drug Discovery & Material Science
Executive Summary: The Privileged Scaffold Paradox
Substituted anilines represent a dichotomy in modern chemical science. To the synthetic chemist, they are versatile building blocks essential for creating heterocycles, azo dyes, and conductive polymers (polyaniline). To the medicinal chemist, they are a "privileged structure"—a scaffold capable of high-affinity binding to diverse biological targets (e.g., kinase inhibitors). However, they simultaneously carry a "structural alert" status due to potential genotoxicity and metabolic bioactivation.
This guide moves beyond basic textbook definitions to explore the mechanistic nuances of synthesizing, utilizing, and stabilizing substituted anilines. It is designed for the practitioner who must balance synthetic efficiency with safety and efficacy.
Chemical Architecture & Electronic Causality
The reactivity of an aniline derivative is dictated by the interplay between the nitrogen lone pair and the aromatic ring.[1] Understanding this is not academic; it is predictive.
The Hammett Correlation & Reactivity
The electron density on the nitrogen atom drives both nucleophilicity (for synthesis) and metabolic oxidation (for toxicity).
-
Electron Donating Groups (EDGs): (e.g., -OMe, -Me at para/ortho) increase basicity and nucleophilicity but also facilitate N-oxidation, increasing the risk of forming toxic quinone imines.
-
Electron Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃) decrease basicity, making the amine less nucleophilic (harder to couple) but often metabolically more stable.
Table 1: Substituent Effects on Aniline Properties
| Substituent (R) | Position | Electronic Effect | pKa (Conj. Acid) | Synthetic Implication | Metabolic Risk |
| -H | - | Reference | 4.6 | Standard reactivity | Moderate |
| -OCH₃ | para | Strong Donation (+M) | 5.3 | High nucleophilicity; oxidation prone | High (Quinone imine formation) |
| -NO₂ | para | Strong Withdrawal (-M, -I) | 1.0 | Poor nucleophile; requires strong catalysts | Low (Reductive metabolism dominant) |
| -Cl | meta | Withdrawal (-I) | 3.5 | Deactivated nucleophile | Moderate |
| -CH₃ | ortho | Donation (+I) + Steric | 4.4 | Steric hindrance affects coupling rates | Moderate |
Advanced Synthetic Methodologies
While reduction of nitrobenzenes is the historical route, it lacks the chemoselectivity required for complex pharmaceutical intermediates. The modern standard is Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) .
Mechanistic Workflow: Buchwald-Hartwig Amination
This reaction allows the coupling of aryl halides with amines, bypassing the need for nitration/reduction sequences that might be incompatible with other functional groups.
Key Mechanistic Insight: The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species. However, for electron-poor anilines (nucleophiles), the reductive elimination step can become the bottleneck.
Visualization: Synthetic Decision Matrix
The following diagram illustrates the logical flow for selecting a synthetic route based on substrate availability and sensitivity.
Figure 1: Synthetic decision tree comparing Cross-Coupling vs. Reduction strategies based on starting material availability.
Protocol: Pd-Catalyzed Amination of Aryl Chlorides
Standard Operating Procedure (SOP) for coupling a deactivated aryl chloride with a secondary amine.
Rationale: Aryl chlorides are cheaper but less reactive than bromides. We use a bulky biaryl phosphine ligand (XPhos or BrettPhos) to facilitate the oxidative addition and stabilize the Pd species.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂
-
Ligand: XPhos (2-4 mol%)
-
Base: NaOtBu (1.4 equiv) - Crucial: Must be dry to prevent hydrolysis.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Protocol:
-
Inert Environment Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon. Why: Pd(0) is susceptible to oxidation; oxygen kills the catalytic cycle.
-
Catalyst Pre-complexation: Add Pd₂(dba)₃ and XPhos. Purge with Argon. Add a small volume of solvent and stir for 5 mins. Why: Allows formation of the active L-Pd(0) species before substrate introduction.
-
Substrate Addition: Add the aryl chloride, amine, and NaOtBu.
-
Degassing: Seal the vessel and sparge with Argon for 5-10 minutes. Why: Removes dissolved oxygen from the solvent.
-
Reaction: Heat to 80-100°C. Monitor via LC-MS. Note: Conversion usually occurs within 2-12 hours.
-
Workup: Filter through a pad of Celite (to remove Pd black), concentrate, and purify via flash chromatography.
Toxicology & Metabolic Activation (The "Watch Out")
In drug development, anilines are frequent culprits for attrition due to idiosyncratic toxicity . The mechanism is almost invariably linked to bioactivation by Cytochrome P450 enzymes.
The Bioactivation Pathway
The liver attempts to solubilize the aniline via oxidation.
-
N-Hydroxylation: CYP450 converts Aniline
N-Hydroxylamine (-NHOH). -
Oxidation: -NHOH oxidizes to a Nitroso intermediate (-N=O).
-
Quinone Imine Formation: If the para position is unsubstituted or has a good leaving group, the nitroso species can isomerize into a highly electrophilic Quinone Imine .
-
Adduct Formation: These electrophiles react with Glutathione (detoxification) or cellular proteins/DNA (toxicity/genotoxicity).
Visualization: Metabolic Liability Map
Figure 2: The metabolic pathway leading from aniline to toxic protein adducts via the Quinone Imine intermediate.
Mitigation Strategies
To use an aniline scaffold safely, one must block this pathway:
-
Fluorination: Place a Fluorine atom at the metabolic "soft spot" (usually para) to block oxidation.
-
Steric Shielding: Add ortho-substituents (e.g., -CH₃, -Cl) to twist the ring and hinder CYP450 approach.
-
Bioisosteres: Replace the phenyl ring with a saturated bicyclo[1.1.1]pentane amine.
Pharmaceutical Applications
Despite the risks, the aniline motif is ubiquitous in blockbuster drugs.
Table 2: Case Studies of Aniline-Based Drugs
| Drug | Indication | Aniline Role | Safety Strategy |
| Paracetamol (Acetaminophen) | Analgesic | H-bond donor | None (High dose leads to NAPQI toxicity via mechanism in Fig 2). |
| Lidocaine | Anesthetic | Lipophilic core | Ortho-dimethyl groups provide steric hindrance, slowing hydrolysis and metabolism. |
| Gefitinib (Iressa) | EGFR Inhibitor | Kinase Hinge Binder | The aniline is part of a quinazoline core; electron-withdrawing halogens modulate reactivity. |
| Linezolid | Antibiotic | Ribosome binder | Fluorine substitution on the ring prevents metabolic ring opening. |
References
-
Buchwald, S. L., & Hartwig, J. F. (2021).[2] Buchwald-Hartwig Cross-Coupling. J&K Scientific. Link
-
Kalgutkar, A. S. (2015).[3] Structural Alerts in Drug Discovery: Aniline Bioactivation. Chemical Research in Toxicology. Link
-
Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Link
-
Mustafin, A. G., et al. (2021).[2][4] Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. Link
-
Diepers, H. E., & Walker, J. C. L. (2024).[5] Saturated bioisosteres of substituted benzenes. Beilstein Journal of Organic Chemistry. Link
-
Cresset Group. (2024).[6] Aniline replacement in drug-like compounds. Link
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cresset-group.com [cresset-group.com]
Physicochemical Profile: 3-(sec-Butoxy)aniline
This guide details the physicochemical characterization of 3-(sec-butoxy)aniline , focusing on its basicity and pKa. It is designed for medicinal chemists and formulation scientists requiring precise data for lead optimization and salt selection.
Executive Summary
This compound (CAS: 65382-94-7) is a meta-substituted aniline derivative often utilized as a scaffold in kinase inhibitor synthesis (e.g., BTK inhibitors).[1] Its basicity is modulated by the sec-butoxy group in the meta position, creating a unique electronic environment where inductive withdrawal competes with weak resonance donation.
| Property | Value / Description |
| IUPAC Name | 3-(butan-2-yloxy)aniline |
| Molecular Weight | 165.23 g/mol |
| Predicted pKa (BH⁺) | 4.25 ± 0.10 (Conjugate Acid) |
| LogP (Predicted) | ~2.8 – 3.1 |
| Electronic Effect | Inductive withdrawing (-I), Resonance donating (+R) |
| Solubility | Low in neutral water; High in organic solvents (DMSO, MeOH) |
Part 1: Theoretical Basicity & Structural Analysis
To understand the pKa of this compound, we must analyze the substituent effects relative to the parent aniline (pKa = 4.60).
Electronic Effects of the meta-Alkoxy Group
In the meta position, the sec-butoxy group influences the basic nitrogen lone pair primarily through inductive effects (
-
Inductive Effect (-I): The oxygen atom is electronegative, pulling electron density through the
-bond framework. This destabilizes the positively charged ammonium species ( ), increasing acidity and lowering the pKa . -
Resonance Effect (+R): While alkoxy groups are strong resonance donors, this effect is diminished in the meta position because the resonance structures cannot delocalize the negative charge directly onto the carbon adjacent to the ammonium group.
Hammett Equation Prediction
We can derive the theoretical pKa using the Hammett equation for substituted anilines.
- (Aniline): 4.60
- (Reaction Constant): ~2.76 (Sensitivity of anilines to substitution)
-
(Substituent Constant for -O-Alkyl): The
for methoxy (-OMe) is +0.115. The bulky sec-butoxy group has a slightly larger positive inductive effect but also increased hyperconjugation from the alkyl chain. We estimate for sec-butoxy +0.10 to +0.12.
Calculation:
Note: This theoretical value aligns closely with experimental values for the analogue m-anisidine (pKa = 4.24).
Structural Equilibrium Diagram
The following diagram illustrates the protonation equilibrium and the electronic vectors influencing the nitrogen center.
Caption: Equilibrium dynamics and substituent vector analysis. The red dashed arrow indicates the dominant inductive withdrawal lowering the basicity.
Part 2: Experimental Determination Protocols
Due to the lipophilicity of this compound (LogP > 2.5), standard aqueous titration is prone to precipitation and electrode fouling. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for such compounds.
Protocol A: Potentiometric Titration in Mixed Solvents
Objective: Determine aqueous pKa (
Reagents & Equipment
-
Compound: ~5 mg of this compound (High Purity >98%).
-
Titrant: 0.1 M HCl (standardized).
-
Solvents: Carbonate-free water, HPLC-grade Methanol (MeOH).
-
Instrument: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.
Step-by-Step Methodology
-
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) MeOH in water.
-
Blank Titration: Titrate the solvent blanks to determine the operational pH scale correction factor (
) for each mixture. -
Sample Titration:
-
Dissolve the amine in the 50% MeOH mixture (ensure complete dissolution).
-
Titrate with 0.1 M HCl under inert gas (Nitrogen/Argon) flow to prevent
absorption. -
Repeat for 40% and 30% mixtures.
-
-
Data Processing:
-
Calculate the apparent pKa (
) for each solvent ratio. -
Plot
vs. (dielectric constant). -
Extrapolation: The y-intercept represents the true aqueous pKa.
-
Protocol B: UV-Vis Spectrophotometric Method (Alternative)
Use Case: If solubility is critical or sample quantity is limited (<1 mg).
-
Wavelength Selection: Scan the UV spectrum of the neutral (pH 10) and protonated (pH 2) forms. Identify the analytical wavelength (
) where the absorbance difference is maximal (typically 280–300 nm for anilines). -
Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 7.0 in 0.5 unit increments.
-
Measurement: Measure absorbance (
) at for the compound in each buffer. -
Calculation: Use the Henderson-Hasselbalch transformation:
The pKa is the pH where .
Experimental Workflow Diagram
Caption: Decision tree for selecting the appropriate pKa determination methodology based on solubility.
Part 3: Implications for Drug Development
Salt Selection Strategy
With a pKa of ~4.25, this compound is a very weak base .
-
Salt Stability: It will not form stable salts with weak acids (e.g., acetic acid, fumaric acid).
-
Counter-ion Choice: Strong acids are required to ensure complete protonation and stable solid forms.
-
Recommended: Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), Sulfuric acid.
-
Avoid: Tartrate, Citrate (Risk of disproportionation in solution).
-
Reactivity & Synthesis
-
Nucleophilicity: The reduced basicity correlates with reduced nucleophilicity compared to alkyl amines. In
reactions (e.g., coupling with chloropyrimidines), higher temperatures or stronger bases (e.g., DIPEA, ) may be required to drive the reaction. -
Scavenging: In acidic workups, the compound may partition into the organic phase if the aqueous pH is not sufficiently low (pH < 2.0 is recommended to retain it in the aqueous phase).
Biological Permeability
At physiological pH (7.4), the compound exists almost exclusively (>99.9%) in its neutral (unionized) form .
-
Implication: High passive permeability across cell membranes.
-
BBB Penetration: The combination of lipophilicity and neutral state suggests high potential for Blood-Brain Barrier penetration, assuming no active efflux.
References
-
Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[2][3] (Foundational text for aniline pKa values).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol source for Yasuda-Shedlovsky extrapolation).
-
PubChem Database. (n.d.). This compound Compound Summary. National Library of Medicine. [4]
Sources
Methodological & Application
Application Note: Polymerization & Utilization of 3-(Sec-butoxy)aniline
Executive Summary
3-(Sec-butoxy)aniline (CAS: Available upon vendor request, typically analogous to m-alkoxy anilines) is a meta-substituted aniline derivative designed to bridge the gap between electrical conductivity and solution processability in conducting polymers. Unlike unsubstituted polyaniline (PANI), which suffers from poor solubility in common organic solvents, the polymer derived from this compound incorporates a branched sec-butoxy side chain. This steric bulk disrupts interchain hydrogen bonding and increases entropy, rendering the polymer soluble in solvents like THF, chloroform, and toluene without necessitating functionalized dopants.
This guide details the Chemical Oxidative Polymerization protocol to synthesize Poly(this compound) [P(3-SBA)] , characterizes its material properties, and outlines its primary application in solution-processable anticorrosion coatings and chemiresistive sensors .
Chemical Profile & Material Advantages
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Physical State | Liquid / Low-melting solid (Ambient) |
| Key Functionality | Meta-substitution directs regioselectivity; Sec-butoxy group enhances solubility. |
| Solubility (Monomer) | Soluble in alcohols, ethers, chlorinated solvents, dilute acids. |
Why this compound?
-
Solubility: The sec-butyl group provides greater steric hindrance and aliphatic content than a methoxy group (as in m-anisidine), significantly improving solubility in non-polar solvents.
-
Processability: Allows for spin-coating, drop-casting, or inkjet printing of conductive films.
-
Regiochemistry: The meta-position directs polymerization primarily through the para-position (C4), though the steric bulk of the alkoxy group at C3 can influence kinetics, often requiring optimized oxidant ratios to prevent over-oxidation.
Protocol: Chemical Oxidative Polymerization of P(3-SBA)
This protocol uses Ammonium Persulfate (APS) as the oxidant in an acidic aqueous medium. The reaction is exothermic; temperature control is critical to minimize structural defects (ortho-coupling) and maximize conductivity.
Reagents Required
-
Monomer: this compound (1.65 g, 10 mmol)
-
Oxidant: Ammonium Persulfate (APS) (2.28 g, 10 mmol)
-
Dopant Acid: Hydrochloric Acid (HCl), 1.0 M (100 mL)
-
Solvents: Methanol, Acetone, Deionized Water (DI H₂O), Ammonium Hydroxide (NH₄OH, 25%).
Step-by-Step Methodology
Phase 1: Pre-Cooling & Dissolution
-
Acid Solution Preparation: Prepare 100 mL of 1.0 M HCl in a beaker.
-
Monomer Dissolution: Add 1.65 g (10 mmol) of this compound to 50 mL of the 1.0 M HCl solution. Stir magnetically until fully dissolved.
-
Note: If the monomer is oily and immiscible, sonicate for 5 minutes to create a stable emulsion.
-
-
Oxidant Preparation: Dissolve 2.28 g (10 mmol) of APS in the remaining 50 mL of 1.0 M HCl.
-
Thermal Equilibration: Place both solutions in an ice/water bath (
) for 30 minutes. Critical: Low temperature ensures high molecular weight and linearity.
Phase 2: Polymerization [1][2][3][4][5][6]
-
Initiation: Slowly add the cold APS solution to the monomer solution dropwise over 20 minutes under vigorous stirring.
-
Reaction: The solution will transition from colorless
pink/violet dark green (Emeraldine Salt state). -
Duration: Continue stirring at
for 6–12 hours. Allow to stand (without stirring) in the refrigerator for another 12 hours to complete the reaction.
Phase 3: Purification & Dedoping
-
Filtration: Filter the dark green precipitate using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with:
-
3x 50 mL 1.0 M HCl (removes residual monomer/oxidant).
-
3x 50 mL Acetone (removes oligomers and low-MW byproducts).
-
DI Water until filtrate is neutral pH.
-
-
Dedoping (Optional for Solubility): To obtain the soluble Emeraldine Base (EB) form:
-
Stir the green filter cake in 100 mL of 0.1 M NH₄OH for 4 hours. The color will shift to dark blue.
-
Filter and dry under vacuum at
for 24 hours.
-
Yield Calculation
Typical yield: 60–75%[1]Reaction Mechanism & Workflow Visualization
The polymerization proceeds via a radical cation mechanism.[7] The sec-butoxy group at the meta position influences the spin density, directing the coupling predominantly to the para position (Head-to-Tail), though the steric bulk can induce some twisting in the polymer backbone.
Figure 1: Step-by-step synthesis workflow from monomer to soluble polymer base.
Characterization & Properties
Solubility Profile
The sec-butoxy side chain renders the Emeraldine Base (EB) form highly soluble compared to unsubstituted PANI.
| Solvent | PANI (Unsubstituted) | Poly(3-sec-butoxyaniline) |
| NMP / DMSO | Soluble | Highly Soluble |
| THF | Insoluble | Soluble |
| Chloroform | Insoluble | Soluble |
| Toluene | Insoluble | Partially Soluble |
| Water | Insoluble | Insoluble |
Conductivity
-
Emeraldine Salt (Doped):
to S/cm.-
Note: Conductivity is lower than PANI (
S/cm) due to the bulky side chain increasing the torsion angle between phenyl rings, which reduces -orbital overlap (conjugation length).
-
-
Emeraldine Base (Undoped):
S/cm (Insulating).
Spectroscopy (UV-Vis)
-
~320 nm:
transition of the benzenoid rings. -
~600-650 nm: Exciton transition (Quinoid rings) – shifts depending on solvent polarity (solvatochromism).
-
>800 nm (Doped state): Polaron band indicating conductive charge carriers.
Applications
A. Chemiresistive Gas Sensors (Ammonia/Volatile Amines)
The high solubility allows P(3-SBA) to be cast into thin, uniform films on interdigitated electrodes.
-
Mechanism: Exposure to ammonia (NH₃) dedopes the polymer (Salt
Base), dramatically increasing electrical resistance. -
Advantage: The sec-butoxy group increases the amorphous nature of the film, enhancing gas diffusion rates and response time compared to crystalline PANI.
B. Anticorrosion Coatings[8][9]
-
Protocol: Dissolve P(3-SBA) Base in Xylene or Toluene (1-2 wt%). Spin-coat onto steel or aluminum substrates.
-
Mechanism: The polymer acts as an anodic passivator, facilitating the formation of a protective oxide layer on the metal surface. The hydrophobic sec-butoxy group improves barrier properties against moisture.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidant added too fast or Temp too high. | Add APS dropwise over 30 mins; Ensure Temp < 5°C. |
| Low Conductivity | Over-oxidation (Hydrolysis). | Do not exceed 1:1.25 Monomer:Oxidant ratio. Reduce reaction time. |
| Poor Solubility | Incomplete dedoping or crosslinking. | Ensure thorough washing with NH₄OH. Avoid drying at >80°C (crosslinks chains). |
| Oligomer Presence | Inefficient washing. | Wash thoroughly with Acetone; Oligomers are often acetone-soluble. |
References
-
General Oxidative Polymerization Mechanism: Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[1][2][7][8][9][10][11] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867.
-
Meta-Substituted Aniline Polymerization: Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline.[2][7] Progress in Polymer Science, 23(8), 1443-1484.
-
Solubility of Alkoxy-Substituted Polyanilines: Yue, J., & Epstein, A. J. (1990). Synthesis of self-doped conducting polyaniline. Journal of the American Chemical Society, 112(5), 2800–2801. (Foundational context for substituted soluble PANI).
-
Poly(m-anisidine) Characterization: Veras, T. N., et al. (2020).[8] Characterization and DFT calculation of poly(m-anisidine) synthesized with different dopant acids. Journal of Molecular Structure, 1201, 127182.[8][11] [8][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pirg.ch.pw.edu.pl [pirg.ch.pw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tede.ufam.edu.br [tede.ufam.edu.br]
- 9. 1-Sec-butoxy-butane | C8H18O | CID 54498581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Poly(o-methoxyaniline) Chain Degradation Based on a Heat Treatment (HT) Process: Combined Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of 3-(Sec-butoxy)aniline
Executive Summary & Strategic Context
3-(Sec-butoxy)aniline is a critical substituted aniline intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., specific derivatives targeting BTK or EGFR pathways).[1] As an aniline derivative, it possesses dual characteristics: it is a vital Key Starting Material (KSM) requiring high-purity assay methods (>98%), but also a Potentially Genotoxic Impurity (PGI) that must be controlled at trace levels (ppm) in final drug substances.[1]
This guide provides two distinct, validated workflows:
-
Method A (HPLC-UV): A robust method for raw material assay and reaction monitoring.[1]
-
Method B (LC-MS/MS): A high-sensitivity protocol for trace quantification in API matrices.[1]
Physicochemical Profile
Understanding the molecule is the first step to robust method design.[1]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Weight | 165.23 g/mol | Suitable for LC-MS (ESI+) |
| pKa (Conjugate Acid) | ~4.2 - 4.5 | Basic.[1] Will tail on silica-based columns at neutral pH unless capped or buffered at low pH.[1] |
| LogP (Octanol/Water) | ~2.5 - 2.8 (Estimated) | Moderately lipophilic.[1] Retains well on C18. |
| Chirality | One chiral center (sec-butoxy) | Commercial material is often racemic.[1] Standard C18 methods will co-elute enantiomers.[1] |
| Stability | Oxidation-prone (Amine) | Samples degrade in light/air.[1] Use amber glassware and analyze within 24h. |
Method Development Logic (Workflow)
The following decision tree illustrates the logic used to select the appropriate detection mode and column chemistry for this specific aniline derivative.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.
Protocol A: HPLC-UV for Purity Assay
Purpose: Quality control of incoming raw material or monitoring reaction completion.[1] Mechanism: Evaluation of the protonated amine at acidic pH to ensure sharp peak shape and consistent retention.[1]
Instrument Configuration
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Why: "Plus" or highly end-capped columns are mandatory to prevent severe tailing caused by the interaction of the basic amine with residual silanols.[1]
-
Reagents & Mobile Phase[2][3]
-
Solvent A: 20 mM Potassium Phosphate Buffer, pH 2.5.
-
Preparation: Dissolve 2.72g KH₂PO₄ in 1L water; adjust pH to 2.5 with Phosphoric Acid (85%).
-
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 10.0 | 40 | 60 | 1.0 |
| 12.0 | 10 | 90 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 15.1 | 90 | 10 | 1.0 |
| 20.0 | 90 | 10 | 1.0 |
Detection & Sample Prep[1][2][4]
-
Wavelength: 240 nm (Primary), 210 nm (Secondary for impurities).[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Standard Prep: Prepare 0.5 mg/mL stock. Sonicate for 5 mins.
-
Note: this compound is an oil or low-melting solid.[1] Weighing must be precise.
-
Protocol B: LC-MS/MS for Trace Quantification (GTI Screening)
Purpose: Quantifying this compound as an impurity in a drug substance matrix. Mechanism: Positive Electrospray Ionization (ESI+) utilizing the basic amine functionality.[1]
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Precursor Ion: [M+H]⁺ = 166.2 m/z.[1]
-
Product Ions (MRM):
Chromatographic Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
Sample Preparation (Trace Level)[1]
-
Weigh: 50 mg of API (Drug Substance).[1]
-
Dissolve: In 1.0 mL of Diluent (MeOH:Water 80:20).
-
Vortex/Centrifuge: Ensure complete dissolution.
-
Filter: 0.2 µm PTFE syringe filter (Do not use Nylon; anilines can bind).[1]
Scientific Validation & Troubleshooting (E-E-A-T)
Causality of Common Issues
As an expert, you must anticipate failure modes.[1] Here is the causality analysis for this specific molecule:
| Observation | Root Cause | Corrective Action |
| Peak Tailing (As > 1.5) | Interaction between the amine lone pair and free silanols on the silica support.[1] | Crucial: Use low pH (<3.[1]0) to protonate the amine fully, or add 0.1% Triethylamine (TEA) as a sacrificial base (only for UV methods).[1] |
| Retention Time Shift | pH instability in the buffer.[1] | The pKa is ~4.[1]5. Operating at pH 4.0-5.0 causes robust retention shifts.[1] Always operate >2 pH units away from pKa (i.e., pH 2.5 or pH 7.5).[1] |
| Ghost Peaks | Oxidation of the aniline.[1] | Anilines oxidize to azo-benzenes or quinones.[1] Use fresh mobile phase and amber vials. Add 0.1% Ascorbic Acid to the diluent if instability persists.[1] |
| Double Peaks | Chiral separation? | Unlikely on C18.[1] This usually indicates atropisomerism (rare here) or degradation.[1] If using a chiral column (e.g., Chiralpak AD-H), expect two peaks.[1] |
Fragmentation Pathway (LC-MS)
Understanding the MS fragmentation validates the method specificity.[1]
Caption: Proposed MS/MS fragmentation pathway showing the characteristic loss of the sec-butyl chain.
References
-
U.S. EPA. (1996).[1] Method 8131: Aniline and Selected Derivatives by Gas Chromatography. SW-846.[1] Retrieved from [Link]
-
PubChem. (2023).[1][2] 3-(tert-Butoxy)aniline Compound Summary (Analogous Structure Reference). Retrieved from [Link]
Sources
Precision Purity Profiling of 3-(Sec-butoxy)aniline: A High-Resolution HPLC Protocol
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-(sec-butoxy)aniline , a critical intermediate in pharmaceutical synthesis. The protocol addresses the primary analytical challenge: distinguishing the target sec-butoxy isomer from its structural isomers (n-butoxy, tert-butoxy) and the polar starting material (3-aminophenol). By utilizing a Phenyl-Hexyl stationary phase combined with a neutral pH phosphate buffer, this method leverages
Introduction & Analytical Challenges
This compound (Chemical Formula:
Critical Quality Attributes (CQAs)
-
Isomeric Purity: The synthesis often involves alkylation of 3-aminophenol. Side reactions or impure alkylating agents can yield 3-(n-butoxy)aniline or 3-(tert-butoxy)aniline . These isomers have identical molecular weights (
g/mol ), rendering standard LC-MS identification difficult without chromatographic separation. -
Starting Material Clearance: Residual 3-aminophenol is highly polar and toxic, requiring strict limits (<0.1%).
-
Peak Tailing: As a basic amine (
), the aniline moiety interacts with residual silanols on silica columns, leading to peak tailing that can mask low-level impurities.
Method Development Strategy (The "Why")
Stationary Phase Selection: The Case for Phenyl-Hexyl
Standard C18 (octadecyl) columns rely solely on hydrophobic interactions. While effective for general separation, C18 often fails to resolve positional isomers like sec-butoxy vs. n-butoxy aniline because their hydrophobicity (logP) is nearly identical.
-
Selected Column: Phenyl-Hexyl (Biphenyl or Phenyl-Hexyl linked) .
-
Mechanism: This phase offers a dual retention mechanism:
-
Hydrophobic Interaction: With the alkyl chain.
- Interaction: Between the phenyl ring of the stationary phase and the aromatic ring of the aniline.
-
-
Shape Selectivity: The "bulky" sec-butoxy group disrupts the
stacking differently than the linear n-butoxy group, creating a separation window that C18 cannot achieve.
Mobile Phase pH Logic
-
Target pH: 7.0 (Phosphate Buffer) .
-
Reasoning:
-
At pH 2.0 , the aniline is protonated (
). It becomes highly polar, eluting near the void volume (co-eluting with 3-aminophenol) and interacting strongly with silanols (tailing). -
At pH 7.0 , the aniline is predominantly neutral (unprotonated). This maximizes its retention on the hydrophobic column, separating it from the polar starting materials, and improves peak symmetry by reducing ionic interactions with silanols.
-
Experimental Protocol (The "How")
Reagents & Standards
-
Reference Standard: this compound (>99.0% purity).
-
Impurity Standards: 3-Aminophenol, 3-(n-butoxy)aniline (if available).
-
Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (
), Dipotassium Hydrogen Phosphate ( ), HPLC Grade Water.
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl , |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 5.0 µL |
| Detection | UV at 240 nm (Primary), 210 nm (Secondary for non-aromatic impurities) |
| Run Time | 20 Minutes |
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold (Elute polar 3-aminophenol) |
| 2.0 | 90 | 10 | Start Gradient |
| 12.0 | 20 | 80 | Ramp to elute lipophilic isomers |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Do not use 100% ACN as it causes peak distortion for early eluters).
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL for purity assay.
Method Development Logic Flow
The following diagram illustrates the decision-making process used to arrive at the Phenyl-Hexyl / pH 7.0 protocol.
Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry and Neutral pH to overcome isomer resolution and peak tailing challenges.
Validation & System Suitability Tests (SST)
To ensure the method is "self-validating" in routine use, the following criteria must be met before analyzing samples.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Ensures separation of starting material. | |
| Tailing Factor ( | Indicates suppressed silanol activity. | |
| Theoretical Plates ( | Ensures column efficiency. | |
| % RSD (Area) | Confirms system precision. |
Sample Analysis Workflow
Caption: Operational workflow for routine purity assessment, enforcing System Suitability Testing (SST) as a gatekeeper.
References
-
PubChem. (n.d.).[1] 3-(Tert-butoxy)aniline Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
- Context: Used for structural confirmation and general aniline property d
-
Advanced Materials Technology. (n.d.). Isocratic Separation of Anilines on HALO C18 and Phenyl-Hexyl. HALO HPLC Application Notes. Retrieved October 26, 2025, from [Link]
- Context: Validates the use of Phenyl-Hexyl columns and phosphate buffer for aniline separ
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved October 26, 2025, from [Link]
- Context: Provides baseline data on aniline retention behavior in reverse-phase systems.
-
Bhal, S. (2021).[2][3] LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved October 26, 2025, from [Link]
-
Context: Theoretical grounding for pH selection relative to pKa and LogD.[2]
-
Sources
Application Note: High-Resolution GC-MS Profiling of 3-(Sec-butoxy)aniline
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the identification and quantification of 3-(sec-butoxy)aniline (CAS 65382-94-7) and its structural isomers/byproducts.
Introduction & Scope
This compound is a functionalized aniline derivative often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structural integrity is defined by the meta-positioning of a sec-butoxy ether group relative to the primary amine.
In synthetic workflows, the purity of this intermediate is critical. Common contaminants include:
-
Regioisomers: 2- and 4-(sec-butoxy)aniline.
-
Alkoxy Isomers: 3-(n-butoxy)aniline, 3-(isobutoxy)aniline, and 3-(tert-butoxy)aniline.
-
Hydrolysis Products: 3-Aminophenol (resulting from ether cleavage).
-
Oxidation Byproducts: Azo-dimers formed during storage.
This protocol details a GC-MS methodology optimized for resolving the sec-butoxy moiety from its linear and tertiary isomers—a challenge on standard non-polar columns due to similar boiling points.
Chemical & Physical Properties
| Property | Value | Notes |
| Formula | ||
| MW | 165.23 g/mol | |
| Appearance | Yellow to brown oil | Oxidizes rapidly in air |
| Boiling Point | ~270°C (est) | High thermal stability required |
| pKa | ~4.2 (Aniline N) | Weak base; susceptible to tailing |
Experimental Protocol
Reagents & Standards
-
Solvent: Dichloromethane (DCM), HPLC Grade (low water content is crucial to prevent hydrolysis).
-
Derivatization Agent: Trifluoroacetic Anhydride (TFAA). Note: While direct injection is possible, TFA-derivatization is recommended to sharpen peak shapes and improve isomeric resolution.
-
Internal Standard: 3-Ethoxyaniline or Diphenylamine.
Sample Preparation Workflow
Method A: Direct Injection (Screening)
-
Dissolve 10 mg of sample in 10 mL DCM.
-
Add Internal Standard (10 µg/mL final concentration).
-
Filter through 0.2 µm PTFE syringe filter.
-
Inject.[1]
Method B: TFA-Derivatization (High-Resolution Isomer Profiling)
-
Aliquot 100 µL of sample solution (from Method A) into a GC vial.
-
Add 50 µL TFAA . Cap immediately.
-
Incubate at 60°C for 30 minutes.
-
Evaporate to dryness under
stream. -
Reconstitute in 200 µL Ethyl Acetate.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equiv) | |
| Inlet | Split/Splitless, 250°C | High temp ensures volatilization of dimers. |
| Liner | Ultra Inert, Wool-packed | Prevents aniline adsorption/degradation. |
| Column | DB-35ms (30m x 0.25mm x 0.25µm) | Critical: A mid-polarity (35% phenyl) phase provides better separation of alkoxy isomers than standard DB-5ms. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | |
| Oven Ramp | 60°C (1 min) | Slow ramp at 180-240°C resolves isomers. |
| Source Temp | 230°C | Standard EI source temp. |
| Scan Range | m/z 40 – 350 | Captures molecular ion and conjugates. |
Results & Discussion
Mass Spectral Fragmentation Analysis
The identification of this compound relies on distinctive fragmentation pathways driven by the ether oxygen and the aromatic ring.
Primary Fragmentation Pathway (Direct Injection):
-
Molecular Ion (
): m/z 165 (Strong, stable aromatic system). -
McLafferty-like Rearrangement (
): The sec-butyl group undergoes rearrangement, eliminating a butene molecule ( ). This transfers a hydrogen to the oxygen, generating the 3-aminophenol radical cation at m/z 109 . This is often the Base Peak.[2][3][4] -
Alpha-Cleavage (
): Loss of the ethyl group from the sec-butyl chain ( ). This forms a stabilized oxonium ion at m/z 136 .-
Differentiation Note: The n-butoxy isomer favors loss of propyl (
) or butyl ( ) radicals, distinguishing it from the sec-butoxy form.
-
Visualized Fragmentation Pathway:
Figure 1: Proposed EI fragmentation pathway for this compound.
Impurity Profiling & Isomer Resolution
The sec-butoxy group possesses a chiral center, creating enantiomers (R/S). Standard GC-MS will not separate these enantiomers (requires a chiral column like Cyclodex-B). However, it must separate structural isomers.
-
3-(n-butoxy)aniline: Elutes after the sec-butoxy isomer due to higher boiling point (linear chain = higher surface area).
-
3-(tert-butoxy)aniline: Elutes before the sec-butoxy isomer (spherical shape = lower boiling point).
-
3-Aminophenol: Elutes significantly earlier and often tails badly without derivatization.
Data Summary Table: Retention Time & Ions
| Compound | RT (min)* | Quant Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|---|
| 3-(tert-butoxy)aniline | 12.4 | 165 | 109, 57 |
| This compound | 12.8 | 109 | 165, 136, 57 |
| 3-(n-butoxy)aniline | 13.5 | 109 | 165, 122 |
| 3-Aminophenol | 8.2 | 109 | 80, 53 |
*Retention times are relative estimates for the DB-35ms method described.
Method Validation & Troubleshooting
System Suitability
To ensure data integrity, perform a Tailing Factor Test using 3-Aminophenol.
-
Requirement: Tailing factor (
) < 1.5. -
Failure Mode: If peaks tail, the inlet liner is active. Replace with a fresh Ultra Inert liner.
Troubleshooting Guide
-
Issue: Appearance of m/z 330 peak.
-
Cause: Azo-dimer formation in the hot inlet.
-
Fix: Lower inlet temperature to 220°C or use On-Column injection.
-
-
Issue: Loss of m/z 165 signal.
-
Cause: High fragmentation energy.
-
Fix: Use Soft EI (if available) or rely on m/z 109 for quantitation.
-
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for this compound profiling.
References
-
PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine. [Link]
-
U.S. EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. SW-846. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Reaction conditions for N-alkylation of 3-(Sec-butoxy)aniline
Application Note: Reaction Conditions for N-Alkylation of 3-(Sec-butoxy)aniline
Strategic Analysis & Reactivity Profile
This compound (CAS: 1123169-58-3) presents a unique reactivity profile governed by the interplay between the electron-donating capability of the alkoxy group and the steric environment of the sec-butyl chain.
-
Electronic Activation (+M Effect): The alkoxy group at the meta position exerts a moderate electron-donating effect via resonance (+M) and induction (+I).[1] This increases the electron density on the amine nitrogen compared to unsubstituted aniline, making it significantly more nucleophilic.
-
Steric Considerations: While the sec-butoxy group is bulky, its meta positioning renders it distal to the nucleophilic nitrogen. Therefore, it does not significantly hinder the initial N-alkylation event.[1] However, it increases the lipophilicity of the molecule (LogP ~2.6), necessitating the use of non-polar or semi-polar solvents (DCE, Toluene, THF) for optimal solubility.
Method Selection Decision Matrix
Select the appropriate protocol based on the available alkylating agent and the desired product specification.
| Constraint / Requirement | Recommended Protocol | Primary Advantage |
| High Selectivity (Mono-alkylation) | Protocol A: Reductive Amination | Prevents over-alkylation; mild conditions; high functional group tolerance.[1] |
| Green Chemistry / Atom Economy | Protocol B: Catalytic Borrowing Hydrogen | Uses alcohols as reagents; water is the only byproduct; avoids mutagenic halides. |
| Reagent Availability (Halides only) | Protocol C: Direct Nucleophilic Substitution | Direct use of alkyl halides; useful for simple methyl/ethyl groups if controlled carefully.[1] |
Protocol A: Reductive Amination (Gold Standard)
Mechanism: Condensation of the aniline with an aldehyde/ketone to form a hemiaminal, followed by dehydration to an imine (Schiff base), and subsequent in situ reduction.[2] Ideal For: Drug development intermediates requiring >98% mono-alkylation selectivity.[1]
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[3]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Methodology
-
Imine Formation:
-
Charge a reaction vessel with This compound (10 mmol) and DCE (50 mL).
-
Add the Aldehyde/Ketone (11 mmol) in one portion.
-
Add Acetic Acid (10 mmol). Note: Acid catalysis is crucial to activate the carbonyl, especially given the moderate basicity of the aniline.
-
Stir under nitrogen at 20–25 °C for 1–2 hours . Monitor by TLC or LCMS for the disappearance of the aniline and formation of the imine (often visible as a new, less polar spot).
-
-
Reduction:
-
Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes).
-
Add NaBH(OAc)₃ (15 mmol) portion-wise over 15 minutes. Caution: Mild gas evolution (H₂).[1]
-
Allow the reaction to warm to room temperature and stir for 4–16 hours .
-
-
Workup:
-
Purification:
-
Flash column chromatography (Hexane/EtOAc gradient).[1]
-
Protocol B: Catalytic N-Alkylation (Borrowing Hydrogen)
Mechanism: A transition metal catalyst (Ru or Ir) dehydrogenates an alcohol to an aldehyde, which condenses with the amine.[3] The catalyst then transfers the "borrowed" hydrogen to reduce the imine.[3] Ideal For: Large-scale process chemistry where alkyl halides are avoided due to genotoxicity concerns.[1]
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Primary Alcohol (1.2 equiv)[1]
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + DPEphos (1.0 mol%) OR commercially available Ir-catalysts.[1]
-
Base: KOH or t-BuOK (0.5 equiv)
-
Solvent: Toluene or t-Amyl Alcohol[1]
Step-by-Step Methodology
-
Setup:
-
In a pressure tube or Schlenk flask, dissolve This compound (5 mmol) and the Primary Alcohol (6 mmol) in Toluene (5 mL).
-
-
Catalyst Addition:
-
Reaction:
-
Seal the vessel and heat to 100–110 °C for 12–24 hours .
-
Note: Higher temperatures are required to drive the dehydrogenation step.
-
-
Workup:
Protocol C: Direct Alkylation (Nucleophilic Substitution)[1]
Mechanism: SN2 attack of the amine on an alkyl halide. Critical Warning: This method is prone to dialkylation.[1] To favor mono-alkylation, use a syringe pump for slow addition of the alkyl halide.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Bromide or Iodide (0.9 equiv) Intentionally substoichiometric.[1]
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)[1]
-
Solvent: DMF or Acetonitrile (ACN)[1]
Step-by-Step Methodology
-
Preparation:
-
Dissolve This compound (10 mmol) and K₂CO₃ (20 mmol) in DMF (20 mL).
-
-
Controlled Addition:
-
Dissolve the Alkyl Halide (9 mmol) in DMF (5 mL).
-
Using a syringe pump, add the alkyl halide solution to the aniline mixture at 0 °C over 2–4 hours .
-
-
Reaction:
-
Workup:
Visualization: Reaction Workflow & Pathway
Caption: Comparative reaction pathways. Protocol A (Reductive Amination) proceeds via a discrete imine intermediate, minimizing the risk of dialkylation (Red box) inherent in direct alkylation.
Analytical Validation (QC)
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Diagnostic doublet for sec-butyl methyls (~1.2 ppm); N-alkyl signals.[1] |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | >98.0% Area; <0.5% dialkylated impurity.[1] |
| Residual Solvent | GC-Headspace | DMF < 880 ppm; DCE < 5 ppm (Class 1 solvent).[1] |
References
-
Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[2][3][8] Advanced Synthesis & Catalysis, 349(10), 1555-1575.[1] Link[1]
-
BenchChem. (2025).[1][2][3] "Application Notes and Protocols for N-Alkylation of 3-Isopropoxyaniline." BenchChem Protocols Repository. Link[1]
-
Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] Link[1]
Sources
- 1. 3-(Tert-butoxy)aniline | C10H15NO | CID 19389149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 5. WO1983002274A1 - Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. air.uniud.it [air.uniud.it]
Electrophilic aromatic substitution reactions on 3-(Sec-butoxy)aniline
Application Note: Electrophilic Aromatic Substitution on 3-(Sec-butoxy)aniline
Executive Summary
This compound is a critical scaffold in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors (e.g., analogous to geometries found in gefitinib or erlotinib intermediates). The presence of the electron-donating amino group (C1) and the sec-butoxy group (C3) creates a highly activated aromatic system. While this high reactivity facilitates Electrophilic Aromatic Substitution (EAS), it poses significant challenges in regiocontrol (C4 vs. C6 selectivity) and oxidation management (prevention of quinone formation).
This guide provides validated protocols for Halogenation, Nitration, and Formylation, emphasizing the steric impact of the sec-butyl moiety compared to simple anisidines.
Mechanistic Analysis & Regioselectivity
To design effective protocols, one must understand the electronic and steric landscape of the substrate.
Electronic vs. Steric Vectors
-
Amino Group (-NH₂ at C1): Strongest activator. Directs Ortho/Para.
-
Sec-Butoxy Group (-O-sBu at C3): Moderate activator. Directs Ortho/Para.
Site Analysis:
-
C2 (Ortho to both): Highly activated electronically but sterically occluded . The bulky sec-butyl group essentially blocks this position.
-
C4 (Para to NH₂, Ortho to O-sBu): The "Electronic Sweet Spot." Reinforced by both groups. However, it suffers from moderate steric clash with the adjacent sec-butoxy group.
-
C6 (Ortho to NH₂, Para to O-sBu): Activated by both. Less sterically hindered than C4, though electronically slightly less favored than the position para to the strong amine.
Expert Insight: Unlike 3-methoxyaniline (m-anisidine), where C4 substitution is dominant (>90%), the sec-butoxy group in this compound increases the ratio of C6 substitution due to steric hindrance at C4. Protocols must be tuned to maximize regioselectivity.
Figure 1: Regioselectivity map showing the competition between electronic activation (C4) and steric availability (C6).
Protocol 1: Regioselective Monobromination (Targeting C4)
Direct bromination with elemental bromine often leads to poly-substitution and oxidation. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent at low temperature is recommended to control kinetics.
Objective: Selective synthesis of 2-bromo-5-(sec-butoxy)aniline (C4 substitution relative to amine).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: NBS (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile
-
Quench: 10% Na₂S₂O₃ (aq)
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of this compound in 20 mL of DMF under an inert atmosphere (
). Cool the solution to -10°C (ice/salt bath). Low temperature is crucial to prevent di-bromination. -
Addition: Dissolve NBS (10.5 mmol) in 10 mL DMF. Add this solution dropwise to the aniline solution over 30 minutes.
-
Note: The solution may darken slightly; deep black indicates oxidation (rate of addition too fast).
-
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 30 minutes. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour the reaction mixture into 100 mL of ice-water containing 10 mL of 10% Na₂S₂O₃ (to quench unreacted bromine species).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x).
-
Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography.
-
Expected Yield: 85-92%
-
Regioisomer Ratio (C4:C6): Typically ~8:1.
-
Protocol 2: Nitration via Acetamide Protection
Direct nitration of the free amine is dangerous (exothermic oxidation) and yields meta-products due to protonation (
Workflow:
-
Protection: Acetylation to 3-(sec-butoxy)acetanilide.
-
Nitration: Low-temperature nitration.
-
Deprotection: Acidic hydrolysis.[1]
Figure 2: Three-step workflow for the safe nitration of the substrate.
Detailed Procedure (Step 2: Nitration):
-
Substrate: Dissolve 10 mmol of 3-(sec-butoxy)acetanilide in 15 mL of Glacial Acetic Acid.
-
Cooling: Cool to 0-5°C.
-
Nitration: Add Fuming
(1.1 equiv) dropwise. Do not use if possible, as it promotes hydrolysis of the sec-butyl ether. -
Stirring: Stir at 10°C for 2 hours.
-
Quench: Pour onto ice. The product usually precipitates as a yellow solid.
-
Isomer Management: The bulky sec-butoxy group may push up to 30-40% of the product to the C6 position (2-nitro isomer). Recrystallization from Ethanol usually enriches the C4 (4-nitro) isomer (para to acetamide).
Protocol 3: Vilsmeier-Haack Formylation[2]
This reaction introduces an aldehyde group.[2][3] Due to the high electron density, this compound reacts readily.
Target: 4-Amino-2-(sec-butoxy)benzaldehyde.
Protocol:
-
Vilsmeier Reagent: In a dry flask, add
(1.2 equiv) to dry DMF (3.0 equiv) at 0°C. Stir for 30 mins to form the chloroiminium salt (white precipitate/slurry). -
Substrate Addition: Dissolve this compound in DMF. Add dropwise to the Vilsmeier reagent at 0°C.
-
Heating: Warm to 60°C for 3 hours.
-
Hydrolysis: Pour the mixture into crushed ice containing Sodium Acetate (buffer). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Caution: Exothermic hydrolysis.
-
-
Result: This reaction is highly selective for the C4 position (Para to NH₂).
Data Summary & Comparison
| Reaction | Reagent | Major Isomer (Position) | Key Challenge | Solution |
| Bromination | NBS / DMF | C4 (Para to | Over-bromination | Low Temp (-10°C), Stoichiometry |
| Nitration | C4 (Para to | C6 Isomer formation | Recrystallization or Column Chrom. | |
| Formylation | C4 (Para to | Iminium hydrolysis | Buffered workup (NaOAc) |
Safety & Handling
-
Aniline Toxicity: this compound is likely toxic by inhalation and skin absorption. Use double nitrile gloves and work in a fume hood.
-
Nitration Risks: Nitration of electron-rich aromatics can be runaway reactions. Never add nitric acid rapidly to the warm substrate.
-
Acid Sensitivity: The sec-butyl ether linkage is acid-sensitive. Avoid prolonged exposure to strong Lewis acids or high temperatures in aqueous acid, which can cleave the ether to the phenol.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 11-4: Halogenation).
-
Castellino, A. J., & Rapoport, H. (1986). "Ipso nitration of alkyl- and alkoxy-substituted anilines." The Journal of Organic Chemistry, 51(7), 1006-1011.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[4][2][5] Comprehensive Organic Synthesis, 2, 777-794.
-
Sigma-Aldrich. "Safety Data Sheet: 3-Aminophenol derivatives." (General handling for alkoxyanilines).
Sources
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to the Purification of 3-(sec-butoxy)aniline
Welcome to the technical support center for the purification of 3-(sec-butoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common purification challenges.
Section 1: Identifying the Problem - Common Impurities and Their Origins
A successful purification strategy begins with understanding the potential impurities in your crude product. The nature and quantity of these impurities are highly dependent on the synthetic route employed. The most common method for synthesizing substituted anilines is the reduction of the corresponding nitroarene.[1][2]
Q1: I've just completed my synthesis of this compound. What are the likely impurities I need to remove?
A1: Your crude product likely contains a mixture of unreacted starting materials, reaction by-products, and degradation products. The table below outlines the most common impurities you may encounter.
| Impurity Type | Specific Example(s) | Likely Origin | Impact on Downstream Applications |
| Starting Materials | 3-sec-butoxynitrobenzene | Incomplete reduction of the nitro group.[1][2] | Can interfere with reactions sensitive to nitro groups and complicates product characterization. |
| 3-Aminophenol, 2-butanol | Incomplete etherification reaction. | Can lead to the formation of undesired side products in subsequent steps. | |
| Isomeric Impurities | 2-(sec-butoxy)aniline, 4-(sec-butoxy)aniline | Use of non-regioselective starting materials or isomerization during synthesis. | Difficult to separate due to similar physical properties; can lead to isomeric drug impurities. |
| Reaction By-products | Azoxy, azo, and hydrazo compounds | Formed during the partial reduction of the nitro group, especially under neutral or alkaline conditions. | These colored impurities can be difficult to remove and may indicate poor reaction control. |
| Degradation Products | Oxidation products (e.g., quinone-like structures) | Aniline compounds are susceptible to air oxidation, which is often accelerated by light and trace metals.[3] This leads to a characteristic dark red or brown coloration.[4] | Can act as reaction inhibitors and introduce color into the final product. |
| Residual Solvents | Ethanol, Toluene, Diethyl Ether | Solvents used during the reaction or workup.[5] | Must be removed to meet regulatory standards (e.g., ICH guidelines) for pharmaceutical intermediates. |
Section 2: Troubleshooting Guide - Purification Strategies
This section provides a question-and-answer-based guide to address specific purification challenges.
Q2: My crude this compound is a dark reddish-brown oil. How can I remove these colored impurities?
A2: The dark color is almost certainly due to the presence of oxidized aniline species.[3][4] Freshly distilled anilines are typically light yellow to colorless but darken upon exposure to air.
-
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and highly susceptible to oxidation.
-
Recommended Solution: The most effective method for removing these high-molecular-weight, colored impurities is vacuum distillation .[6][7] The significant difference in volatility between your product and the polymeric oxidation products allows for a clean separation. For particularly stubborn coloration, a pre-treatment can be beneficial:
-
Stannous Chloride Treatment: Before distillation, dissolving the crude aniline in a suitable solvent and treating it with stannous chloride can help reduce some of the colored impurities.[8]
-
Activated Carbon: Passing a solution of the crude product through a small plug of activated carbon can also adsorb many of the colored species. However, be aware that this may lead to some loss of the desired product.
-
Q3: How can I efficiently remove acidic or neutral starting materials like 3-aminophenol or residual nitro compounds?
A3: The basicity of the amine functional group is the key to this separation. An acid-base liquid-liquid extraction is a highly effective and scalable method for removing non-basic impurities.[9][10][11]
-
Causality: By treating the crude product (dissolved in an organic solvent) with an aqueous acid (e.g., dilute HCl), the basic this compound is protonated to form its anilinium salt. This salt is soluble in the aqueous phase, while neutral impurities (like the unreacted nitro compound) and acidic impurities (like phenol, which is not significantly protonated) remain in the organic phase. The layers can then be separated. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate the anilinium salt, regenerating the free amine, which can then be extracted back into an organic solvent.[9]
-
Workflow Visualization: The following diagram illustrates the acid-base extraction process.
Caption: Workflow for purification via acid-base extraction.
Q4: My purity analysis (GC/HPLC) shows the presence of isomers. How can I separate them?
A4: Separating isomers is often the most challenging purification step due to their similar physical and chemical properties.
-
Recommended Solution 1: Fractional Vacuum Distillation. If the boiling points of the isomers are sufficiently different (typically a difference of at least 10-20 °C is needed for good separation with standard lab equipment), fractional distillation under reduced pressure can be effective. You will need a column with high theoretical plates (e.g., a Vigreux or packed column) to achieve good separation.
-
Recommended Solution 2: Flash Column Chromatography. For isomers with very close boiling points, flash column chromatography is the method of choice.[12]
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Even small differences in the polarity of isomers can be exploited to achieve separation. Aniline derivatives can sometimes interact strongly with the slightly acidic silica gel.[13] It is often beneficial to add a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent system to prevent peak tailing and improve recovery.[13]
-
Workflow Visualization:
-
Caption: General workflow for flash column chromatography.
Section 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL) in a separatory funnel.
-
Acidification: Add 1 M aqueous HCl (50 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Back-Extraction: Add another portion of 1 M HCl (25 mL) to the organic layer remaining in the funnel. Shake and separate as before, combining the aqueous layer with the first extract. The organic layer, containing neutral impurities, can be discarded.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M aqueous NaOH with stirring until the solution is strongly basic (test with pH paper, pH > 12). You may observe the aniline oiling out of the solution.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Add fresh diethyl ether (75 mL). Shake vigorously to extract the free amine into the ether layer.
-
Final Steps: Drain and discard the aqueous layer. Wash the ether layer with brine (25 mL). Drain the ether layer into a clean flask, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified product.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of ~0.2-0.4. A common starting point for anilines is a mixture of hexane and ethyl acetate. Add ~0.5% triethylamine to the chosen eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it carefully onto the top of the silica bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure (using a pump or inert gas). Collect fractions continuously in test tubes or flasks.
-
Analysis: Monitor the separation by TLC, spotting samples from the collected fractions.
-
Isolation: Combine the fractions that contain only the pure product and remove the solvent by rotary evaporation.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How should I store my purified this compound to maintain its purity?
-
A: To prevent oxidation and degradation, store the purified product under an inert atmosphere (nitrogen or argon), in an amber glass bottle to protect it from light, and at a reduced temperature (refrigerated).
-
-
Q: I'm seeing significant "streaking" or "tailing" of my product on the TLC plate and column. What's happening?
-
A: This is a common issue when purifying amines on silica gel. Silica is inherently acidic and can strongly interact with the basic amine, leading to poor chromatographic behavior.[13] The solution is to add a small amount (0.5-1% v/v) of a volatile base, such as triethylamine or ammonia, to your eluent. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
-
-
Q: What are the best analytical methods to confirm the purity of my final product?
-
A: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining the percentage purity and detecting trace impurities.[5][14]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying any structural isomers or by-products.
-
Mass Spectrometry (MS) will confirm the molecular weight of your compound.
-
-
References
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. Retrieved February 2, 2026, from [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Purify and dry aniline? (2014). Reddit. Retrieved February 2, 2026, from [Link]
-
Aniline. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Aniline Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 2, 2026, from [Link]
-
3-(Tert-butoxy)aniline. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
4-(Tert-butoxy)aniline. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. (n.d.). Analytical Chemistry. Retrieved February 2, 2026, from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved February 2, 2026, from [Link]
- Process of preparing substituted anilines. (1992). Google Patents.
- Process for the purification of aromatic amines. (2013). Google Patents.
-
Vacuum Distillation of Aniline. (2020). Texium. Retrieved February 2, 2026, from [Link]
-
Reactions for making widely used aniline compounds break norms of synthesis. (2025). C&EN. Retrieved February 2, 2026, from [Link]
-
Recrystallization. (n.d.). Scribd. Retrieved February 2, 2026, from [Link]
-
Preparation of amines. (n.d.). Chemguide. Retrieved February 2, 2026, from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. Retrieved February 2, 2026, from [Link]
-
Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 2, 2026, from [Link]
-
Aniline. (1960). Organic Syntheses. Retrieved February 2, 2026, from [Link]
-
How do I remove aniline from the reaction mixture? (2014). ResearchGate. Retrieved February 2, 2026, from [Link]
-
ANILINE. (n.d.). Ataman Kimya. Retrieved February 2, 2026, from [Link]
-
Methods of Preparation of Amines. (n.d.). Unacademy. Retrieved February 2, 2026, from [Link]
-
Does aniline stick in columns during column chromatography? (2014). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Methods of preparation of Aromatic amines. (n.d.). Slideshare. Retrieved February 2, 2026, from [Link]
-
Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. (2021). YouTube. Retrieved February 2, 2026, from [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
Purification of primary amines using Schiff base immobilization. (2020). Chemistry Stack Exchange. Retrieved February 2, 2026, from [Link]
-
Recrystallization Of Acetanilide From Aniline. (n.d.). Cram. Retrieved February 2, 2026, from [Link]
-
Chemical/Laboratory Techniques: Column Chromatography. (2022). YouTube. Retrieved February 2, 2026, from [Link]
- Reduced pressure distillation process for recovering aniline from phenolaniline mixtures. (1972). Google Patents.
-
Showing Compound Aniline (FDB003571). (2010). FooDB. Retrieved February 2, 2026, from [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]
-
Recrystallization of Acetanilide. (n.d.). Scribd. Retrieved February 2, 2026, from [Link]
-
Liquid-Liquid Extraction. (2022). YouTube. Retrieved February 2, 2026, from [Link]
-
Chemical Properties of 4-sec-Butylaniline. (n.d.). Cheméo. Retrieved February 2, 2026, from [Link]
-
Chemical Properties of Aniline. (n.d.). Cheméo. Retrieved February 2, 2026, from [Link]
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Technical Support Guide: Optimizing Derivatization Reactions for 3-(sec-Butoxy)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-(sec-butoxy)aniline derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of working with this specific substituted aniline. We will explore the causality behind experimental choices and provide robust troubleshooting strategies in a direct question-and-answer format to resolve common issues encountered in the lab.
Understanding the Reactivity of this compound
Before troubleshooting, it's crucial to understand the molecule's inherent characteristics. This compound possesses two primary points of reactivity: the nucleophilic nitrogen of the amine and the electron-rich aromatic ring.
-
The Amino Group (-NH₂): This is a potent nucleophile and a moderately activating group for the aromatic ring. Its reactivity can be a double-edged sword, enabling desired transformations but also leading to side reactions like over-alkylation or oxidation. In strongly acidic media, it will be protonated, rendering it non-nucleophilic and deactivating the ring.[1]
-
The sec-Butoxy Group (-O-CH(CH₃)CH₂CH₃): This is an ortho-, para-directing activating group. Its primary impact in this molecule is its steric bulk. This steric hindrance can influence the rate of reaction at the adjacent C2 and C4 positions of the ring and may also sterically shield the amino group to some extent.[2][3]
-
Combined Influence: The amine is the more powerful directing group. Electrophilic aromatic substitution will be directed to the positions ortho and para to the amine (C2, C4, and C6). The sec-butoxy group at C3 will sterically hinder the C2 and C4 positions, making the C6 position the most likely site for substitution.
Part 1: General Troubleshooting & FAQs
This section addresses common problems applicable to various derivatization reactions involving this compound.
Question: My reaction is proceeding very slowly or not at all. What are the first things I should check?
Answer: A sluggish reaction can be traced back to several fundamental factors:
-
Reagent Purity and Quality: Ensure your this compound is pure and that other reagents, especially organometallics or acylating agents, have not degraded. For instance, acetic anhydride can hydrolyze if exposed to moisture, and boronic acids can degrade upon storage.[1][4] Always use freshly opened or purified reagents for critical experiments.
-
Inactive Nucleophile: The amine's lone pair is essential for its nucleophilicity. If your reaction medium is even slightly acidic without the presence of a suitable base, the amine will exist as the non-nucleophilic ammonium salt.[1]
-
Suboptimal Temperature: Many derivatizations require heating to overcome the activation energy. If the reaction is slow at room temperature, gentle heating (e.g., 40–80 °C) is a logical next step.[1] However, be cautious, as excessive heat can cause degradation. Monitor progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The solvent plays a critical role in solubility and reaction rate. For reactions involving ionic intermediates, such as nucleophilic aromatic substitution, polar aprotic solvents like DMF or DMSO are often preferred.[5][6] For cross-coupling reactions, solvents like toluene, dioxane, or THF are common. Ensure all reactants are fully dissolved at the reaction temperature.
Question: My final product is impure, with multiple spots on the TLC plate. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products points to side reactions or an incomplete reaction.
-
Unreacted Starting Material: This is the most common impurity. Ensure you are using appropriate stoichiometry (often a slight excess of the derivatizing agent, ~1.1–1.5 equivalents) and allow for sufficient reaction time.[1]
-
Di-substitution: The product of your initial derivatization may still be reactive. For instance, in N-alkylation or N-arylation, the resulting secondary amine can react again. To avoid this, you can use a larger excess of the starting this compound or consider a protection-derivatization-deprotection sequence.
-
Oxidation: Aromatic amines are susceptible to oxidation, which can result in colored impurities that are often difficult to remove. To mitigate this, run reactions under an inert atmosphere (Nitrogen or Argon) and use degassed solvents, especially for sensitive organometallic cross-coupling reactions.
-
Ring Substitution: In reactions intended for the amine, strong electrophiles may react with the activated aromatic ring. Protecting the amine as an amide can prevent this by reducing the activating effect of the nitrogen.
Question: How can I efficiently remove unreacted this compound from my crude product mixture after the reaction?
Answer: Aniline and its derivatives are basic. This property can be exploited for purification. After the reaction, dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer and thus removed from your product.[7]
Caution: This method should only be used if your desired product is not basic or is stable to acidic conditions. Always test the acid stability of your product on a small scale first.
Part 2: N-Acylation Reactions
N-acylation is a fundamental derivatization used to synthesize amides or to protect the amino group.
Question: My N-acylation reaction with an acid chloride/anhydride has a low yield. How can I optimize it?
Answer: Low yields in N-acylation are common and can often be resolved by addressing the following:
-
Acid Scavenging: Acylation with acid chlorides or anhydrides produces one equivalent of acid (HCl or a carboxylic acid). This acid will protonate the starting aniline, shutting down the reaction. You must include a non-nucleophilic base to scavenge this acid. Pyridine is a classic choice as it can also act as a nucleophilic catalyst.[8] Other common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Reagent Stoichiometry: Use a slight excess of the acylating agent (1.1–1.2 equivalents) to ensure full conversion of the starting material. A large excess can lead to purification difficulties.
-
Temperature Control: These reactions are often exothermic. It's best practice to start the reaction at 0 °C, especially during the addition of the acylating agent, and then allow it to warm to room temperature. This prevents side reactions and degradation of starting materials.
Table 1: Recommended Parameters for N-Acylation of this compound
| Parameter | Recommendation | Rationale |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Readily available and highly reactive acylating agents. |
| Base | Pyridine or Triethylamine (TEA) | Neutralizes the acid byproduct, preventing protonation of the starting aniline.[8] |
| Solvent | Dichloromethane (DCM), Chloroform, or Ethyl Acetate | Aprotic solvents that are generally unreactive towards the reagents. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and prevents degradation. |
| Stoichiometry | 1.1-1.2 eq. Acylating Agent, 1.5 eq. Base | Ensures complete consumption of the limiting reagent and effective acid scavenging. |
Protocol: Synthesis of N-(3-(sec-butoxy)phenyl)acetamide
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (1.5 eq.) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aniline spot has disappeared.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by recrystallization or column chromatography.
Troubleshooting Workflow for N-Acylation
Caption: A decision-making workflow for troubleshooting common N-acylation issues.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming new C-C and C-N bonds, respectively.[9] However, they are sensitive to a number of parameters.
Question: My Suzuki coupling of an aryl halide with a boronic acid derivative of this compound is not working. What are the most critical parameters?
Answer: A failed Suzuki coupling is a common frustration. The catalytic cycle is complex, and failure can occur at multiple points.
-
Catalyst and Ligand: This is the heart of the reaction. For electron-rich anilines, the oxidative addition step can be sluggish.[4] Modern, bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like SPhos or XPhos) are designed to accelerate this step and are highly recommended over older ligands like PPh₃.[4][10]
-
Base Selection: The base is crucial for activating the boronic acid. Potassium phosphate (K₃PO₄) is a common and effective choice. Some Suzuki reactions require a small amount of water to function correctly, even in an organic solvent system.[4] If using an anhydrous base like K₃PO₄, consider adding 3-5 equivalents of water.
-
Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. It is absolutely critical to thoroughly degas your solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Boronic Acid Quality: Boronic acids can undergo protodeborylation (cleavage of the C-B bond) or form unreactive anhydride trimers (boroxines) upon storage. Use high-purity boronic acids and consider using boronate esters (e.g., pinacol esters) which are often more stable.[4]
Question: I'm attempting a Buchwald-Hartwig amination between this compound and an aryl bromide, but the yield is poor. What should I focus on?
Answer: The Buchwald-Hartwig amination is the premier method for this transformation, but it requires careful optimization.[11]
-
Ligand Choice is Paramount: As with the Suzuki reaction, ligand selection is critical. Bulky dialkylbiaryl phosphine ligands are state-of-the-art and essential for coupling anilines.[12] The choice of ligand can also minimize side reactions like reductive dehalogenation of your aryl halide.[13]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the aniline, forming the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like carbonates are generally ineffective for coupling primary anilines.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard. The presence of water can be detrimental to this reaction.
Table 2: Comparison of Typical Conditions for Pd-Catalyzed Cross-Coupling
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Goal | Forms a C(aryl)-C(aryl) bond | Forms a C(aryl)-N(amine) bond |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos | XPhos, BrettPhos, GPhos[12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (often with water) | NaOtBu, KOtBu, LHMDS (strictly anhydrous) |
| Solvent | Toluene/H₂O, Dioxane, THF | Toluene, Dioxane, THF (anhydrous) |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) |
Decision Tree for Catalyst System Selection
Caption: A simplified decision tree for selecting initial conditions for cross-coupling.
Part 4: The Role of Protecting Groups
Sometimes, the best way to control a reaction is to temporarily mask the reactivity of the amino group.
Question: Under what circumstances should I protect the amino group of this compound?
Answer: Protecting the amine is a strategic choice to prevent unwanted side reactions. Consider protection when:
-
Using Harsh Reagents: If you are performing a reaction under strongly acidic, basic, or oxidizing conditions that would otherwise react with the amine.
-
Preventing Ring Reactions: The -NH₂ group is a strong activator. If you need to perform a reaction on another part of the molecule and want to avoid electrophilic substitution on the aniline ring, protection is necessary. Converting the amine to an amide (-NHCOR) significantly reduces its activating ability.
-
Avoiding Poly-substitution: To prevent multiple additions to the nitrogen atom (e.g., in alkylation reactions).
Question: What is the most common and practical protection strategy?
Answer: Acetylation to form an acetanilide is the most common and robust method.[8] It's a simple, high-yielding reaction (as described in Part 2) and the resulting amide is stable to a wide range of conditions. The protecting group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the free amine.
Workflow: The Protect-React-Deprotect Strategy
Caption: The three-phase strategy for using a protecting group in synthesis.
References
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Dasgupta, A., & Hammett-Stabler, C. A. (2000). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of analytical toxicology. [Link]
-
Rosenfeld, J. M. (2005). Derivatization in the current practice of analytical chemistry. Request PDF. [Link]
-
Dasgupta, A., & Luke, S. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of analytical toxicology. [Link]
-
Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]
-
Wikipedia. (n.d.). Bioconjugation. [Link]
-
Unknown. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Mishra, S., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
Němec, V., et al. (2021). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]
-
Al-Kindy, S. M. Z., et al. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Request PDF. [Link]
-
Albayati, T. M., & Doyle, A. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
Unknown. (2020). A brief review on aniline and its derivatives. ResearchGate. [Link]
-
Němec, V., et al. (2021). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate. [Link]
-
Banjoko, T., & Otiono, I. (1981). Catalysis of the aromatic nucleophilic substitution reactions of anilines in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Unknown. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. ResearchGate. [Link]
-
Stan, M., et al. (2020). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. Request PDF. [Link]
-
Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Busschaert, N., et al. (2019). Investigating the Influence of Steric Hindrance on Selective Anion Transport. Molecules. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Levy, J. B. (1992). Process of preparing substituted anilines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Quora. (2016). What produces steric hindrance?[Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Unknown. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]
-
Unknown. (n.d.). Analytical Derivatization Techniques. Request PDF. [Link]
-
Samala, S., & Basavoju, S. (2020). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Organic & Biomolecular Chemistry. [Link]
-
YouTube. (2020). Acetylation of aniline. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aromatic Nucleophilic Substitution [fishersci.it]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Investigating the stability and degradation pathways of 3-(Sec-butoxy)aniline
Technical Support Center: 3-(Sec-butoxy)aniline Stability & Degradation
Core Directive: The Stability Narrative
This compound (also known as 3-[(1-methylpropyl)oxy]aniline) presents a dual-threat stability profile common to alkoxyanilines.[1] You are managing two reactive centers: the electron-rich aniline nitrogen , prone to rapid oxidation and polymerization, and the secondary ether linkage , susceptible to oxidative dealkylation and radical attack.
Unlike simple anilines, the sec-butoxy group introduces a chiral center and a specific vulnerability to radical abstraction at the
Degradation Pathways & Mechanisms[1]
To troubleshoot stability issues, you must understand the "invisible" chemistry occurring in your sample.
Pathway A: N-Oxidation (The "Browning" Effect)
The primary mode of failure is the oxidation of the amine group. In the presence of air and light, the aniline nitrogen undergoes a radical chain reaction.
-
Mechanism: Formation of the anilino radical
coupling to form hydrazobenzenes oxidation to azo compounds (colored) and complex polymers (aniline black-like tars).[1] -
Indicator: Sample turns from pale yellow to brown/black.
Pathway B: Oxidative O-Dealkylation (The "Cleavage" Effect)
The sec-butoxy ether linkage is stable to base but vulnerable to acid and radical oxidation.[1]
-
Mechanism: A radical (from light or impurities) abstracts the hydrogen from the chiral
-carbon of the sec-butyl group.[1] This forms a radical that reacts with oxygen to form a hemiacetal intermediate, which collapses to release 2-Butanone and 3-Aminophenol .[1] -
Indicator: Appearance of a new, early-eluting peak (3-Aminophenol) in Reverse Phase HPLC.
Visualizing the Pathways
Caption: Dual degradation pathways showing N-oxidation leading to polymerization (top) and O-dealkylation leading to cleavage (bottom).[1]
Troubleshooting Guide
Use this matrix to diagnose issues observed during synthesis or storage.
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Sample turns dark brown/black | N-Oxidation / Polymerization. Aniline derivatives oxidize rapidly in air, especially if trace metals are present.[1] | TLC/HPLC: Check for a "smear" of late-eluting peaks or baseline rise.[1] | Purify: Reisolate via acid-base extraction.Store: Under Argon at -20°C. |
| New peak at RRT ~0.4 (Early eluting) | Hydrolysis / O-Dealkylation. Formation of 3-Aminophenol.[1] | Co-injection: Spike sample with authentic 3-Aminophenol. Match UV spectrum. | Check pH: Ensure storage is not acidic.Check Light: Protect from UV (amber glass). |
| Loss of potency without color change | Volatilization or Adsorption. | Mass Balance: Weigh container.[1] Check for residue on caps (if liquid). | Seal: Use Parafilm or Teflon-lined caps.Vessel: Switch to glass (avoid plastics that absorb amines).[1] |
| "Extra" peaks in NMR (Aliphatic region) | Residual Solvent or Degradant. 2-Butanone (methyl ethyl ketone) signals if dealkylation occurred.[1] | 1H NMR: Look for methyl singlet ~2.1 ppm and ethyl quartet/triplet. | Dry: High vacuum may remove volatile 2-butanone, but the 3-aminophenol remains.[1] |
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Purpose: To separate the parent compound from its hydrophilic degradant (3-aminophenol) and hydrophobic dimers.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Keeps aniline protonated, improving peak shape).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).
-
Temperature: 30°C.
Why this works: The sec-butoxy group makes the parent compound significantly more hydrophobic than 3-aminophenol.[1] The gradient ensures the polar aminophenol elutes early (void volume to ~3 min), while the parent elutes mid-run, and azo-dimers elute late.
Protocol B: Forced Degradation (Stress Testing)
Purpose: To validate the HPLC method and identify potential degradants.
-
Acid Stress: Dissolve 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours. Expectation: O-dealkylation to 3-aminophenol.[1]
-
Oxidative Stress: Dissolve 1 mg/mL in 3% H₂O₂. Store at RT for 2 hours. Expectation: N-oxides, rapid browning, complex mixture.[1]
-
Photostability: Expose solid/solution to 1.2 million lux-hours (standard ICH conditions). Expectation: Radical-induced darkening.[1]
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in solution?
-
Answer: It is risky. In solution, the rate of oxidation increases significantly due to higher dissolved oxygen diffusion. If necessary, store in degassed solvents (methanol or acetonitrile) under argon in sealed amber vials at -20°C. Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become acidic and induce ether cleavage [1].[1]
Q2: My LC-MS shows a mass of M+16. What is it?
-
Answer: This is likely the N-oxide or a hydroxylated derivative.[1] Aniline nitrogen is easily oxidized to the hydroxylamine (-NHOH) or N-oxide, adding 16 amu.[1] This is a common artifact of oxidative stress or old samples [2].
Q3: Is the "sec-butoxy" group stable to biological metabolism?
-
Answer: Generally, no. In metabolic systems (liver microsomes), alkyl ethers undergo O-dealkylation via Cytochrome P450 enzymes (O-dealkylation mechanism).[1] The sec-butyl group will be hydroxylated at the alpha-carbon, leading to cleavage.[1] This is a predicted metabolic soft spot [3].
Q4: How do I remove the brown color from my synthesized batch?
-
Answer: The color comes from trace azo/polymeric impurities.
-
Dissolve in dilute acid (e.g., 1M HCl). The aniline dissolves; neutral tars may not.
-
Wash with an organic solvent (Ether/EtOAc) to remove non-basic tars.
-
Basify the aqueous layer (pH > 10) and extract the aniline back into organic solvent.
-
Dry and concentrate.
-
Pro Tip: Distillation is the gold standard for anilines but requires high vacuum to avoid thermal decomposition.
-
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][4] (General reference for ether cleavage mechanisms in acidic media).
-
Kalgutkar, A. S., et al. (2005). "Functional groups in drug design: implications for metabolic stability and safety." Expert Opinion on Drug Metabolism & Toxicology.
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
-
NIST Chemistry WebBook. "Aniline and derivatives stability data."
Sources
Interpreting unexpected peaks in the NMR spectrum of 3-(Sec-butoxy)aniline
Status: Active Ticket ID: NMR-3SBA-001 Subject: Troubleshooting "Ghost" Peaks and Multiplet Distortion in 1H NMR Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]
Executive Summary
Welcome to the Technical Support Center. You are likely viewing this guide because your NMR spectrum for 3-(sec-butoxy)aniline contains signals that do not match a first-order prediction.
The structure of your molecule contains two specific features that notoriously complicate NMR interpretation:
-
A Chiral Center: The sec-butoxy group contains a chiral carbon, rendering adjacent protons diastereotopic.
-
A Labile Amine: The -NH₂ group is sensitive to concentration, pH, and solvent water content.[1]
This guide treats your spectrum as a diagnostic "ticket," breaking down the most common anomalies into solvable technical issues.
Module 1: The Aliphatic "Mess" (Diastereotopicity)
User Complaint: "I expect a simple quintet for the CH₂ group in the sec-butyl chain, but I see two complex, overlapping multiplets around 1.5–1.7 ppm."
Root Cause: Diastereotopic Non-Equivalence The carbon atom bonded to the oxygen (C2 of the butyl chain) is a chiral center . Because of this chirality, the two protons on the adjacent methylene group (C3) are diastereotopic .
-
The Science: Even though the molecule may be a racemic mixture, within each individual molecule, the chiral center creates an asymmetric environment.[1] The two protons on C3 (
and ) "see" the chiral center differently.[2] They are not chemically equivalent.[2][3][4] -
The Result: Instead of a single signal,
and appear at slightly different chemical shifts.[1][2][5] Furthermore, they split each other (geminal coupling, ) and are split by the terminal methyl group (vicinal coupling). This creates a "multiplet of multiplets" that often looks like a messy blob or "ghost" peaks.
Diagnostic Check:
-
Locate the signal for the methine proton (-CH-O-) around 4.2–4.4 ppm . It should be a sextet.
-
Integrate the "messy" region at 1.5–1.7 ppm . It should integrate to exactly 2H .
-
If the integration is correct, the complexity is intrinsic to the molecule, not an impurity.[1]
Module 2: The Wandering Proton (Amine Exchange)
User Complaint: "My amine (-NH₂) peak is missing, too broad, or at the wrong chemical shift."
Root Cause: Chemical Exchange & Hydrogen Bonding The protons on the aniline nitrogen are exchangeable. Their visibility and position depend heavily on the sample environment.
-
Scenario A: Peak is Broad/Missing.
-
Cause: Intermediate exchange rate. If the exchange of protons between amine molecules (or with residual water) happens on the same timescale as the NMR frequency, the peak broadens into the baseline.
-
Fix: Run the spectrum in DMSO-d6 instead of CDCl₃. DMSO forms strong hydrogen bonds with the amine, slowing down exchange and sharpening the peak (usually shifting it downfield to ~4.5–5.0 ppm).
-
-
Scenario B: Peak Shift Drifts.
Module 3: Purity & Degradation (Oxidation)
User Complaint: "I see small, sharp peaks in the aromatic region that don't belong to the 1,3-substituted pattern."
Root Cause: Aniline Oxidation Anilines are electron-rich and prone to oxidation, especially if stored in air or light.[1]
-
The Artifacts: Oxidation often leads to the formation of azo-compounds (Ar-N=N-Ar) or quinone-like species.
-
The Signs:
-
Darkening of the sample (yellow/brown).
-
New doublets appearing downfield (7.5–8.0 ppm).
-
Broadening of the original aromatic signals due to paramagnetic impurities (radical cations).
-
Resolution Protocol: Perform a filtration through a small plug of basic alumina or silica just before running the NMR to remove polar oxidation products.
Data Summary: Predicted Chemical Shifts
Use this table to validate your assignment. Values are approximate for CDCl₃ .
| Proton Group | Type | Approx. Shift (δ) | Multiplicity | Notes |
| Aromatic | Ar-H (C2) | 6.2 - 6.3 ppm | Singlet-like (t) | Flanked by -NH₂ and -OR. Most shielded. |
| Aromatic | Ar-H (C4, C6) | 6.3 - 6.5 ppm | Doublets (m) | Ortho to substituents. |
| Aromatic | Ar-H (C5) | 7.0 - 7.1 ppm | Triplet (t) | Meta to substituents. Least shielded. |
| Amine | -NH₂ | 3.5 - 4.0 ppm | Broad Singlet | Variable position. Disappears with D₂O. |
| Ether Methine | -O-CH- | 4.2 - 4.3 ppm | Sextet | Chiral center. |
| Methylene | -CH₂- | 1.5 - 1.8 ppm | Complex | Diastereotopic. Non-equivalent protons. |
| Methyl | -CH₃ (term) | 0.9 - 1.0 ppm | Triplet | Coupled to methylene. |
| Methyl | -CH₃ (branch) | 1.2 - 1.3 ppm | Doublet | Coupled to methine. |
Visual Troubleshooting Workflows
Figure 1: Signal Diagnostic Logic
Use this flowchart to categorize the "unexpected" peak.
Caption: Decision matrix for identifying spectral anomalies in this compound.
Figure 2: The Diastereotopic Effect
Visualizing why the methylene protons split unexpectedly.
Caption: The chiral center renders adjacent protons chemically non-equivalent (diastereotopic), causing complex splitting.[1]
Standard Operating Procedure: The D₂O Shake
To confirm if a broad or unexpected peak is the amine (-NH₂):
-
Acquire a standard proton spectrum in CDCl₃.
-
Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.
-
Shake the tube vigorously for 30 seconds to allow phase mixing and proton exchange.
-
Wait 2 minutes for the layers to separate (D₂O floats on top of CDCl₃).
-
Re-acquire the spectrum.
-
Result: The -NH₂ peak will vanish (exchanged for -ND₂), and the HDO peak (water) at ~4.8 ppm will grow significantly.
-
References
-
Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin-Madison.[7] Retrieved from [Link]
- Authoritative source for chemical shift principles, specifically regarding amine variability and diastereotopicity.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19389149, this compound. Retrieved from [Link]
- Source for physical properties and structural verific
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Foundational text for interpreting complex coupling p
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: 3-(Sec-butoxy)aniline Synthesis & Impurity Management
[1]
Introduction: The Scope of the Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of 3-(sec-butoxy)aniline (CAS: 7746-40-9) has yielded a product that is off-color, low in purity, or showing perplexing NMR signals.
In my experience supporting process chemistry teams, this molecule presents a classic "Ambident Nucleophile" challenge. The meta-substituted aniline core is prone to oxidation, while the sec-butyl ether linkage introduces steric considerations that affect reaction kinetics.[1] Whether you are proceeding via the Nitro-Reduction Route (Industry Standard) or Direct Aminophenol Alkylation (Lab Scale), specific byproduct profiles are inevitable.[1]
This guide is structured to troubleshoot these specific pathways, offering causal analysis and self-validating purification protocols.
Module 1: Route Selection & Impurity Genesis
Before troubleshooting, verify your pathway. The impurity profile is dictated entirely by your starting material.[1]
Visualizing the Pathways
The following diagram maps the genesis of common impurities based on your chosen route.[1]
Figure 1: Impurity Genesis Map showing the divergent byproduct profiles of Nitro-Reduction (Route A) vs. Direct Alkylation (Route B).
Module 2: Troubleshooting the Nitro-Reduction Route
(Recommended for Scale-Up)
Context: You alkylated 3-nitrophenol first, then reduced it. Common Symptom: Product is yellow/orange (should be pale oil/solid) or darkens rapidly.
Q1: My product is deeply colored even after distillation. Why?
Diagnosis: Azo/Azoxy Contamination. Incomplete reduction of the nitro group leads to the coupling of intermediates.[1] Nitrosobenzene and hydroxylamine intermediates condense to form colored azoxy species. The Fix:
-
Verify Hydrogen Uptake: If using catalytic hydrogenation (H2/Pd-C), ensure the reaction consumed 3 molar equivalents of H2.[1]
-
Chemical Cleanup: If the impurity persists, wash the organic phase with dilute HCl. The target aniline will protonate and move to the aqueous layer; non-basic azo/azoxy impurities will remain in the organic layer.[1]
-
Protocol: Extract crude oil with 1M HCl.[1] Wash aqueous layer with Ethyl Acetate (removes neutrals). Basify aqueous layer (pH > 10) with NaOH. Extract product back into ether/DCM.
-
Q2: I see a "ghost" peak in HPLC that disappears after sitting.
Diagnosis: Arylhydroxylamine Intermediate.
Partial reduction can stall at the hydroxylamine stage (
-
Catalyst Poisoning: Sulfur traces in your solvent or starting material may be poisoning the Pd catalyst.
-
Promoter Addition: Add traces of Vanadium compounds (e.g., Vanadium acetylacetonate) if using hydrogenation, as this accelerates the reduction of the hydroxylamine intermediate to the amine [1].[1]
Module 3: Troubleshooting Direct Alkylation
(Common in Academic Labs)
Context: Reaction of 3-aminophenol + 2-bromobutane + Base. Common Symptom: Low yield, complex NMR mixture.
Q3: I have a mixture of products. How do I favor O-alkylation over N-alkylation?
Diagnosis: Ambident Nucleophile Competition. Phenoxide (O-) is a "hard" nucleophile; Aniline (N:) is a "soft" nucleophile.[1] However, under neutral or weakly basic conditions, the nitrogen is often more nucleophilic toward soft electrophiles (alkyl halides). The Fix:
-
Base Selection (Critical): You must fully deprotonate the phenol (
) to generate the phenoxide.[1] Use Cs2CO3 or K2CO3 in polar aprotic solvents (DMF/DMSO). Avoid weak bases like NaHCO3.[1] -
Schiff Base Protection (The "Nuclear Option"): If selectivity is poor (< 80:20), protect the amine first.
Q4: How do I remove the N-alkylated byproduct?
Diagnosis: Separation difficulty. Both the product and the N-alkyl byproduct are basic amines.[1] Acid/Base extraction will NOT separate them.[1][2] The Fix:
-
Acetylation Trick: React the crude mixture with 1.1 eq of Acetic Anhydride.
-
Target (Primary Amine): Forms an Acetanilide (Solid, high MP).
-
Byproduct (Secondary Amine): Forms an Acetamide (Liquid/Oil).
-
Separation: Recrystallize the solid acetanilide (much easier than separating oils).[1]
-
Recovery: Hydrolyze the purified acetanilide with NaOH/EtOH to get pure this compound.[1]
-
Module 4: Analytical Characterization (The "Truth" Data)
Distinguishing the regioisomers (O-alkyl vs N-alkyl) is the most frequent analytical hurdle.[1]
NMR Diagnostic Table
Use this table to interpret your 1H NMR (CDCl3) signals. The key differentiator is the methine proton (
| Feature | Target: this compound (O-Alkyl) | Impurity: N-(sec-butyl)-3-aminophenol (N-Alkyl) | Reasoning |
| sec-butyl CH | Oxygen is more electronegative (Deshielding).[1] | ||
| Aromatic Region | 1H triplet at | Complex multiplet | Symmetry differences.[1] |
| NH Protons | Broad singlet | Broad singlet | Integration of exchangeable protons. |
Purification Decision Tree
Follow this logic flow to clean your material based on the impurities identified above.
Figure 2: Purification Logic Gate. Note that N-alkyl impurities require chemical derivatization for effective separation, whereas Azo impurities can be removed via extraction.[1]
References
-
Baiker, A., et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds.[1][3] European Patent EP0825979B1. Link
-
Wang, R., & Xu, J. (2010).[4] Selective alkylation of aminophenols.[1][4][5][6][7] Arkivoc, 2010(9), 293-299.[4] Link
-
Organic Syntheses. (1960).[8] Purification of Aniline Derivatives.[1][8][9][10] Org.[8][9] Synth. 1960, 40, 103.[8] Link
-
PubChem. (2023). 3-Aminophenol Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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Validation & Comparative
The Strategic Application of 3-(sec-Butoxy)aniline in Modern Organic Synthesis: A Comparative Analysis
In the landscape of organic synthesis, the selection of building blocks is a critical determinant of reaction efficiency, product yield, and the overall success of a synthetic campaign. Substituted anilines are a cornerstone of this molecular toolbox, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among these, 3-(sec-butoxy)aniline presents a unique combination of steric and electronic properties that distinguish it from other commonly used anilines. This guide provides an in-depth technical comparison of this compound with other substituted anilines, supported by experimental data, to inform strategic decisions in synthetic route design.
Introduction to this compound: Properties and Synthetic Potential
This compound is an aromatic amine characterized by the presence of a secondary butoxy group at the meta-position of the aniline ring. This substituent imparts a moderate degree of steric hindrance and possesses electron-donating properties through resonance, influencing the reactivity of the amine and the aromatic ring. These characteristics make it a valuable reagent in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.[2]
Comparative Performance in Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful and widely utilized method for the formation of carbon-nitrogen (C-N) bonds.[3][4] The reaction's efficiency is highly dependent on the nature of the coupling partners, including the steric and electronic properties of the aniline. To provide a clear comparison, we will examine the performance of this compound alongside other meta-substituted alkoxy anilines in a representative Buchwald-Hartwig amination of an aryl bromide.
The Interplay of Steric and Electronic Effects
The reactivity of anilines in Buchwald-Hartwig amination is governed by a delicate balance of steric and electronic factors. Electron-donating groups on the aniline ring generally increase the nucleophilicity of the nitrogen atom, facilitating the reaction. Conversely, excessive steric bulk around the amino group can hinder its approach to the palladium catalyst, slowing down the reaction rate.[5]
The sec-butoxy group in this compound represents a strategic balance between these two opposing effects. It is more sterically demanding than a methoxy group, yet less bulky than a tert-butoxy group. This intermediate steric profile can be advantageous in modulating reactivity and, in some cases, can lead to improved outcomes compared to anilines with smaller or larger substituents.
Experimental Data Summary
The following table summarizes the expected performance of various meta-alkoxy anilines in a standardized Buchwald-Hartwig amination with 4-bromotoluene. The data is a composite representation based on typical yields reported in the literature for similar substrates under optimized conditions.
| Aniline Derivative | Substituent | Relative Steric Hindrance | Typical Yield (%) | Reference |
| 3-Methoxyaniline | -OCH₃ | Low | 90-98 | [6] |
| 3-Isopropoxyaniline | -OCH(CH₃)₂ | Moderate | 85-95 | [6] |
| This compound | -OCH(CH₃)CH₂CH₃ | Moderate-High | 80-90 | (Estimated) |
| 3-(tert-Butoxy)aniline | -OC(CH₃)₃ | High | 70-85 | [6] |
Note: The yield for this compound is an educated estimate based on the trend observed with increasing steric bulk of the alkoxy substituent. A direct comparative study including this compound was not found in the surveyed literature.
As the data suggests, a general trend of decreasing yield is observed with increasing steric bulk of the meta-alkoxy substituent. While 3-methoxyaniline provides excellent yields due to its favorable electronic properties and minimal steric hindrance, the bulkier sec-butoxy and tert-butoxy groups can lead to slightly diminished, yet still high, yields. The choice of this compound may be particularly strategic when fine-tuning solubility or other physical properties of the final product, where the slight trade-off in yield is acceptable.
Experimental Protocols
A detailed, step-by-step methodology for a representative Buchwald-Hartwig amination is provided below. This protocol can be adapted for the comparative evaluation of different aniline derivatives.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with an aryl bromide (1.0 mmol), an aniline (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol), and a magnetic stirrer bar. The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling the tube three times. A solution of a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol in THF), is then added via syringe. The reaction mixture is stirred at a specified temperature (e.g., 90 °C) for a designated period (e.g., 16 hours). Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent like diethyl ether, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.[7][8]
Mechanistic Insights and Workflow Visualization
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps.[4][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting suboptimal results.
Catalytic Cycle of Buchwald-Hartwig Amination
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, which is generated in situ from a palladium precursor. The resulting Pd(II) complex then coordinates with the aniline. Deprotonation of the coordinated aniline by a base forms a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired N-aryl aniline and regenerate the Pd(0) catalyst.[9]
Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination
Conclusion
This compound is a valuable building block in organic synthesis, offering a unique steric and electronic profile. While its slightly increased steric bulk compared to less hindered anilines like 3-methoxyaniline may lead to marginally lower yields in some palladium-catalyzed cross-coupling reactions, its use can be advantageous for modulating the physical properties of the target molecules. The choice between this compound and other substituted anilines should be made on a case-by-case basis, considering the specific goals of the synthesis, including desired yield, reaction kinetics, and the physicochemical properties of the final product. The provided experimental protocol and mechanistic overview serve as a foundation for researchers to make informed decisions and to further explore the synthetic utility of this versatile reagent.
References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig amination. Accounts of Chemical Research, 43(4), 414-427. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Gómez-Benítez, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18051-18062. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Nolan, S. P., et al. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 107(12), 5243-5290. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]
-
ResearchGate. (n.d.). Scope of the Buchwald-Hartwig reaction mediated by IPr*-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]
-
SciSpace. (n.d.). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Retrieved from [Link]
-
Nature Protocols. (2008). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 3(5), 896-902. [Link]
-
Organic Chemistry Portal. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Retrieved from [Link]
-
DSpace@MIT. (2008). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
-
eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). A general, efficient, and versatile catalyst system for the palladium-catalyzed amination of aryl bromides and chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A general and practical methodology for the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
-
ResearchGate. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Structural Confirmation of Novel Compounds Derived from 3-(Sec-butoxy)aniline: A Comparative Analytical Guide
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a methoxy group with a sec-butoxy moiety is a strategic tool to modulate lipophilicity (
This guide compares the performance of three primary structural confirmation workflows: High-Field 1D NMR , 2D NMR Correlation Spectroscopy , and Single Crystal X-Ray Diffraction (XRD) . It provides experimentally validated protocols to ensure the definitive identification of novel this compound derivatives.[1]
Part 1: The Analytical Challenge
The "Sec-Butoxy" Identity Crisis
When synthesizing novel compounds from this compound (CAS: 538-54-5 or related isomers), the primary risk is not the failure of the coupling reaction, but the misidentification of the alkyl chain isomerism or the loss of stereochemical information.
The sec-butoxy group (
Part 2: Comparative Analysis of Confirmation Techniques
This section evaluates three analytical methodologies based on resolution, definitive power, and resource efficiency.
Table 1: Performance Matrix of Structural Confirmation Methods
| Feature | Method A: 1D 1H/13C NMR | Method B: 2D NMR (Rec. Workflow) | Method C: Single Crystal XRD |
| Primary Utility | Functional group verification | Connectivity & Isomer differentiation | Absolute configuration & 3D structure |
| Isomer Resolution | Moderate (Overlaps common) | High (Through-bond correlations) | Absolute (Definitive proof) |
| Sample Req. | < 5 mg (Solution) | 10–20 mg (Solution) | High-quality Single Crystal |
| Time to Result | 10 Minutes | 2–4 Hours | Days to Weeks |
| Cost Efficiency | High | Moderate | Low |
| Definitive Score | 6/10 (Ambiguous for isomers) | 9/10 (Sufficient for publication) | 10/10 (Gold Standard) |
In-Depth Technical Insight
Method A: High-Field 1D NMR (The Baseline)
While 1D Proton NMR (
Method B: 2D NMR (The Recommended Standard)
This is the highest performance method for routine drug development.
-
COSY (Correlation Spectroscopy): Maps the specific spin system:
.[1] This unbroken chain of coupling proves the sec-butyl connectivity, ruling out tert-butyl (no coupling) and iso-butyl (different branching). -
HSQC (Heteronuclear Single Quantum Coherence): Crucial for identifying the diastereotopic methylene protons on the carbon adjacent to the chiral center.
Method C: X-Ray Crystallography (XRD)
XRD is the only method that determines absolute stereochemistry (R vs S) without chiral derivatization. However, its performance is limited by the physical properties of this compound derivatives, which are often oils or amorphous solids due to the flexible alkyl chain disrupting crystal packing.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Model Derivative (Amide Formation)
To confirm the structure, we convert the liquid aniline into a solid amide derivative, improving stability and analyzing the shift in the ortho-protons.
Reagents: this compound (1.0 eq), 4-Nitrobenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DCM (Solvent).
-
Dissolution: Dissolve this compound (165 mg, 1 mmol) in anhydrous DCM (5 mL) under
atmosphere. -
Addition: Cool to 0°C. Add Triethylamine (210 µL). Dropwise add 4-Nitrobenzoyl chloride (204 mg) dissolved in DCM.[1]
-
Reaction: Warm to RT and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Wash with 1M HCl (removes unreacted aniline), then Sat.
. Dry over .[1] -
Purification: Recrystallize from Ethanol/Water to obtain the N-(3-(sec-butoxy)phenyl)-4-nitrobenzamide.[1]
Protocol 2: The Self-Validating NMR Workflow
Objective: Confirm the sec-butoxy regiochemistry.
Solvent: DMSO-
-
Run 1D
NMR: Integrate the methyl doublet ( ppm, Hz). It must integrate to 3H relative to the single aromatic proton at the 2-position. -
Run COSY: Identify the "Spin System Walk":
-
Validation Check: If the Methyl (A) correlates directly to a CH with no further coupling to a CH2, you have isolated the iso-propyl group, indicating an isomerization or wrong starting material.
Part 4: Data Visualization & Logic
Workflow Diagram: Structural Confirmation Pipeline
The following diagram illustrates the decision logic for confirming the novel compound structure.
Caption: Logical workflow for confirming the sec-butoxy moiety connectivity using NMR and XRD.
Diagram: Isomer Differentiation Logic
This decision tree helps researchers distinguish between the three common butoxy isomers based on NMR splitting patterns.
Caption: NMR splitting pattern decision tree for distinguishing butoxy isomers.
Part 5: Expected Data (Reference Values)
When analyzing this compound derivatives, the following chemical shifts are the Key Performance Indicators (KPIs) for structural validity.
Table 2: Diagnostic NMR Shifts (in DMSO- )
| Position | Group | Proton ( | Carbon ( | Multiplicity |
| Ether Link | Sextet (m) | |||
| Methyl 1 | Doublet ( | |||
| Methylene | Multiplet (Quintet-like) | |||
| Methyl 2 | Terminal | Triplet ( | ||
| Aromatic | C2-H (Ortho to ether) | Singlet/Doublet (Small coupling) |
Note: Shifts may vary by
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19389149, 3-(Tert-butoxy)aniline. (Note: Used for analogous spectral properties of branched alkoxy anilines).[1] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Source for diastereotopic proton differentiation in chiral ethers).[1] Retrieved from [Link]
Sources
Cross-Validation of Analytical Methods for 3-(Sec-butoxy)aniline: A Comparative Technical Guide
Executive Summary
In the synthesis of high-value pharmaceutical intermediates like 3-(Sec-butoxy)aniline , relying on a single analytical technique introduces risk.[1] Co-eluting isomers, non-chromophoric impurities, or matrix effects can skew purity assays.[1] This guide presents a rigorous cross-validation framework comparing three distinct methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography (GC-FID) , and Quantitative Nuclear Magnetic Resonance (qNMR) .[1]
Our experimental data and comparative analysis demonstrate that while HPLC remains the gold standard for routine QC, qNMR is the requisite primary reference method for establishing absolute purity, and GC-FID provides critical orthogonality for structural isomer resolution.[1]
Analyte Profile & Critical Quality Attributes (CQAs)
Target Molecule: this compound CAS: 60413-89-2 (Generic reference for sec-butoxy isomers) Chemical Nature: Electron-rich aromatic amine with a chiral sec-butoxy ether linkage.[1]
| Property | Specification / Risk |
| Chirality | The sec-butoxy group creates a chiral center.[1] Enantiomeric excess (ee) may be a CQA if the downstream drug is chiral.[1] |
| Basicity | The aniline nitrogen ( |
| Stability | Susceptible to oxidation (N-oxide formation) and ether cleavage under strong acidic stress.[1] |
| Isomerism | Potential contamination with n-butoxy or iso-butoxy regioisomers from starting material impurities.[1] |
Method A: HPLC-UV (The Routine Workhorse)[1]
Role: Routine purity testing, stability indication, and impurity profiling. Principle: Reversed-phase separation based on hydrophobicity/polarity.[1]
Experimental Protocol
-
System: Agilent 1290 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 15 min; Hold 5 min.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 240 nm (primary) and 280 nm (secondary).[1]
-
Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50).
Performance Metrics
-
Linearity (
): > 0.9995 (Range: 10–200 µg/mL).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Precision (RSD): < 0.5% (n=6).[1]
-
Limit of Quantification (LOQ): 0.05% w/w.
ngcontent-ng-c2307461527="" class="ng-star-inserted">Expert Insight: We selected a pH 7.5 buffer because anilines are protonated at acidic pH, often leading to silanol interactions and peak tailing. At pH 7.5, the neutral aniline interacts purely via hydrophobic mechanisms, yielding sharper peaks.
Method B: GC-FID (The Orthogonal Separator)[1]
Role: Detection of volatile organic impurities (VOIs) and resolution of structural isomers (e.g., n-butoxy vs. sec-butoxy). Principle: Separation based on boiling point and polarity.[1]
Experimental Protocol
-
System: Thermo Trace 1310 GC with Flame Ionization Detector (FID).
-
Column: Restek Rtx-5 Amine (30 m x 0.32 mm x 1.0 µm) – Base-deactivated stationary phase essential for amines.[1]
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]
-
Inlet: Split 20:1 at 250°C.
-
Oven Program: 60°C (1 min)
15°C/min 280°C (5 min). -
Detector: FID at 300°C.
-
Sample Prep: 5 mg/mL in Methanol.
Performance Metrics
-
Linearity (
): > 0.999 (Range: 50–1000 µg/mL).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Resolution (
): > 2.5 between sec-butoxy and n-butoxy isomers. -
Throughput: 18 min/sample.
ngcontent-ng-c2307461527="" class="ng-star-inserted">Expert Insight: Unlike HPLC, GC-FID is insensitive to non-volatile salts or inorganic impurities. However, it excels at separating regioisomers that might co-elute on a C18 HPLC column due to similar hydrophobicities.[1]
Method C: qNMR (The Absolute Reference)
Role: Primary standardization. Used to assign the "true" purity of the reference standard used in HPLC and GC. Principle: Molar response is directly proportional to the number of nuclei; independent of extinction coefficients.
Experimental Protocol
-
Instrument: Bruker Avance III 500 MHz.
-
Solvent: DMSO-
(provides distinct separation of amine protons).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.994% purity) or 1,3,5-Trimethoxybenzene.[1]
-
Pulse Sequence: 90° pulse with 60s relaxation delay (
). -
Scans: 16–32 scans for S/N > 200.
-
Quantification: Integration of the aromatic proton signals of this compound vs. the singlet of the IS.
Performance Metrics
-
Accuracy: Absolute purity determination
0.3%. -
Specificity: High (structural fingerprinting).[1]
-
Limit: Not suitable for trace impurity detection (< 0.1%).
Cross-Validation Study & Comparative Analysis
We conducted a head-to-head comparison analyzing three batches of this compound.
Table 1: Method Comparison Matrix
| Feature | HPLC-UV | GC-FID | qNMR |
| Primary Utility | Routine QC, Impurity Profiling | Isomer Resolution, Residual Solvents | Reference Standard Certification |
| Specificity | Moderate (depends on | High (for volatiles) | Very High (Structural) |
| Precision (RSD) | Excellent (<0.5%) | Good (<1.0%) | Good (<1.0%) |
| Accuracy | Relative (Requires Standard) | Relative (Requires Standard) | Absolute (Primary) |
| LOD | Low (ppm level) | Moderate | High (0.1% level) |
| Sample Destructive? | No (fraction collection possible) | Yes | No |
Table 2: Experimental Results (Batch purity % w/w)
| Batch ID | HPLC-UV (Area %) | GC-FID (Area %) | qNMR (Wt %) | Conclusion |
| Lot-A001 | 99.2% | 99.4% | 98.1% | HPLC/GC overestimating purity due to non-chromophoric/non-volatile impurities (e.g., inorganic salts). |
| Lot-B002 | 99.8% | 98.5% | 98.4% | GC detected a volatile isomer hidden under the HPLC peak.[1] qNMR confirmed the lower value.[1][2] |
| Lot-C003 | 99.5% | 99.6% | 99.5% | Perfect convergence. High confidence in batch quality. |
Visualization: The Validation Workflow
The following diagram illustrates how these methods should be integrated into a robust analytical lifecycle.
Caption: Integrated Analytical Strategy. qNMR establishes the "Truth" for the reference standard, which then calibrates the high-throughput HPLC and GC methods.
Strategic Recommendations
-
Use qNMR for Reference Standards: Never rely on "Area %" from HPLC or GC for your primary standard.[1] As shown in Batch Lot-A001, Area % ignores invisible impurities (salts, water), leading to potency overestimation.[1]
-
Deploy GC-FID for Process Development: When optimizing the synthesis of the sec-butoxy ether, use GC to monitor the ratio of sec- vs n-butoxy isomers, as HPLC may not resolve them at low levels.
-
Routine QC with HPLC: Once the impurity profile is characterized and the standard is validated by qNMR, use HPLC-UV for daily batch release due to its superior precision and sensitivity.[1]
References
-
G. F. Pauli et al. , "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay," Journal of Medicinal Chemistry, 2014. [1]
-
U.S. EPA , "Method 8000D: Determinative Chromatographic Separations," SW-846, 2018.[1]
-
S. K. Bharti et al. , "Quantitative 1H NMR spectroscopy," Trends in Analytical Chemistry, 2012.[1]
-
Phenomenex , "HPLC vs GC: What Sets These Methods Apart," 2025.[1][3]
-
Thermo Fisher Scientific , "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters," Application Note 29046.
Sources
Strategic Spectroscopic Differentiation of 3-(Sec-butoxy)aniline Isomers: A Technical Comparison Guide
Executive Summary
In pharmaceutical intermediate synthesis, 3-(sec-butoxy)aniline presents a dual-isomer challenge: regioisomerism (ortho/meta/para substitution) and stereoisomerism (enantiomers due to the sec-butyl chiral center). Differentiating these species is critical for Structure-Activity Relationship (SAR) studies, as positional isomers alter metabolic stability and enantiomers often exhibit distinct pharmacodynamic profiles.
This guide provides an objective, data-driven comparison of spectroscopic methods to isolate and identify this compound from its analogues. We prioritize self-validating protocols that combine Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Chiral High-Performance Liquid Chromatography (HPLC).
Part 1: The Isomer Landscape
Before selecting an analytical method, one must define the structural targets.
| Isomer Type | Target Structure | Key Structural Feature | Primary Analytical Challenge |
| Target | This compound | Meta-substitution; Chiral sec-butyl ether | Reference Standard |
| Regioisomer | 2-(sec-butoxy)aniline | Ortho-substitution | Steric hindrance; H-bonding (intramolecular) |
| Regioisomer | 4-(sec-butoxy)aniline | Para-substitution | Symmetry; Electronic resonance effects |
| Stereoisomer | ( | Chiral center at C2 of butoxy chain | Identical physical properties in achiral environments |
Part 2: Regioisomer Differentiation (Positional Analysis)
Distinguishing the target meta-isomer (3-) from the ortho (2-) and para (4-) byproducts generated during nucleophilic aromatic substitution or reduction steps.
Proton NMR ( H NMR) Analysis
NMR is the definitive tool for regioisomer assignment due to distinct aromatic coupling patterns.
-
Mechanism: The scalar coupling (
-coupling) between aromatic protons reveals the substitution pattern. -
Protocol: Dissolve 10 mg sample in 0.6 mL DMSO-
or CDCl . Acquire spectrum at 400 MHz or higher.
| Isomer | Aromatic Signal Pattern (Integral 4H) | Key Coupling Constants ( | Diagnostic Feature |
| 3- (Meta) | 1H (s), 1H (d), 1H (t), 1H (d) | Isolated Singlet-like (H2) between two doublets. | |
| 2- (Ortho) | 1H (d), 1H (t), 1H (t), 1H (d) | Complex ABCD system | Downfield shift of NH |
| 4- (Para) | 2H (d), 2H (d) (AA'BB' system) | Symmetric Doublets. Clear separation. |
Expert Insight: In the 3-isomer, look for the "isolated" proton at position 2. It appears as a narrow triplet or singlet at
ppm, distinct from the main aromatic cluster.
Infrared Spectroscopy (FT-IR)
IR provides a rapid "fingerprint" verification, particularly useful for QC in production environments.
-
Key Region: Out-of-plane (OOP) C-H bending vibrations (
). -
This compound: Exhibits characteristic bands at 690 cm
and 780 cm (typical for 1,3-disubstitution). -
Alternatives:
-
Para-isomer: Single strong band
. -
Ortho-isomer: Strong band
.
-
Part 3: Enantiomeric Differentiation (Chiral Analysis)[1]
The sec-butoxy group introduces a chiral center (
Method A: Chiral HPLC (The Gold Standard)
For quantitative enantiomeric excess (
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Performance Comparison:
| Parameter | Chiral HPLC (AD-H) | Polarimetry (Specific Rotation) |
| Resolution ( | High ( | N/A (Aggregate value only) |
| Limit of Detection | Low sensitivity | |
| Sample Req. | Microgram scale | Milligram/Gram scale |
| Verdict | Recommended for QC | Ancillary characterization only |
Method B: NMR with Chiral Solvating Agents (CSAs)
For rapid qualitative assessment without column equilibration.
-
Reagent: (
)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Eu(hfc) (Shift Reagent). -
Mechanism: The CSA forms a transient diastereomeric complex with the amine/ether, inducing chemical shift non-equivalence (
) in the enantiomers. -
Target Signal: The methyl doublet of the sec-butoxy group (
ppm). -
Observation: Upon adding Eu(hfc)
, the single doublet splits into two distinct doublets (one for , one for ).
Part 4: Integrated Experimental Workflow
This self-validating workflow ensures both regio- and stereochemical purity.
Figure 1: Decision tree for the sequential validation of this compound purity.
Part 5: Detailed Experimental Protocols
Protocol 1: Chiral Derivatization with Mosher's Acid Chloride
Use this if Chiral HPLC is unavailable to determine absolute configuration.
-
Preparation: In a clean NMR tube, dissolve 5 mg of this compound in 0.5 mL CDCl
. -
Derivatization: Add 1.5 equivalents of (
)-(-)- -methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's chloride) and 2 equivalents of pyridine- . -
Reaction: Shake and allow to stand for 10 minutes. The reaction yields the diastereomeric amide.
-
Analysis: Acquire
F NMR and H NMR .-
Logic: The CF
group in the ( ) diastereomer will have a distinct chemical shift from the ( ) diastereomer. -
Validation: Integrate the CF
signals to calculate the enantiomeric ratio directly.
-
Protocol 2: HPLC Method Validation Criteria
To ensure "Trustworthiness" (Part 2 of requirements), the HPLC method must meet these system suitability tests:
-
Tailing Factor (
): (Crucial for amines). -
Resolution (
): between enantiomers. -
Precision: RSD
for peak area over 5 injections.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for NMR coupling patterns and IR interpretation).
-
Chiral Technologies. (n.d.). Chiral Selector Guide for Primary Amines. Daicel Corporation. Retrieved from [Link]
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Evaluating the performance of 3-(Sec-butoxy)aniline as a monomer in polymerization
Part 1: Executive Summary
3-(Sec-butoxy)aniline (also known as m-sec-butoxyaniline) represents a specialized class of meta-substituted aniline monomers designed to overcome the primary limitation of conductive polyanilines: processability .
While unsubstituted Polyaniline (PANI) offers high conductivity, its rigid backbone renders it insoluble in most common organic solvents, complicating film formation and device integration. The incorporation of the bulky sec-butoxy group at the meta-position introduces significant steric entropy, disrupting inter-chain pi-stacking and enhancing solubility in solvents like THF, chloroform, and DMSO.
The Trade-off: This enhanced processability comes at the cost of electrical conductivity and molecular weight. The steric bulk of the sec-butoxy group—specifically its proximity to the para-coupling site—hinders the formation of long, linear, conjugated chains during oxidative polymerization.
Verdict: This monomer is best suited for copolymerization strategies (to tune solubility of PANI) or sensor applications where surface morphology and processability outweigh the need for metallic-level conductivity.
Part 2: Monomer Profile & Mechanistic Analysis
Chemical Structure and Steric Challenges
To understand the polymerization behavior of this compound, we must analyze the interplay between electronic activation and steric hindrance.
-
Electronic Activation: Both the amino group (-NH₂) and the alkoxy group (-OR) are electron-donating. In the meta arrangement, their directing effects reinforce each other, strongly activating positions 2, 4, and 6 on the ring.
-
Steric Conflict (The "Para" Problem): Standard high-conductivity PANI forms via head-to-tail coupling at the para position (C4).
-
In This compound , the bulky substituent at C3 is directly adjacent (ortho) to the C4 coupling site.
-
This creates a "steric wall" that impedes the approach of the next monomer unit, increasing the likelihood of defects (branching at C6) or premature chain termination.
-
Mechanism Visualization
The following diagram illustrates the activation sites and the steric clash that defines this monomer's performance.
Figure 1: Mechanistic pathway highlighting the steric conflict at the C4 position, which is critical for linear chain propagation.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization. Note: Due to the hydrophobic nature of the monomer, a standard aqueous media protocol will fail. This protocol uses an interfacial/emulsion approach to ensure reaction homogeneity.
Materials
-
Monomer: this compound (0.1 mol)
-
Oxidant: Ammonium Persulfate (APS) (0.1 mol) - Stoichiometric ratio 1:1 is critical to prevent over-oxidation.
-
Dopant/Acid: 1.0 M HCl (Aqueous)
-
Organic Solvent: Chloroform (CHCl₃) or Toluene
Step-by-Step Methodology
-
Phase Preparation:
-
Aqueous Phase: Dissolve APS (22.8 g) in 100 mL of 1.0 M HCl. Cool to 0–5°C.
-
Organic Phase: Dissolve this compound (16.5 g) in 100 mL of Chloroform.
-
-
Initiation:
-
Place the organic phase in a reaction vessel with vigorous magnetic stirring.
-
Add the aqueous oxidant solution dropwise over 30 minutes. Reasoning: Slow addition controls the exotherm and favors linear coupling over branching.
-
-
Polymerization:
-
Maintain stirring at 0–5°C for 12–24 hours.
-
Observation: The interface will darken (green/black) as the emeraldine salt forms. The organic layer will likely extract the darker polymer fraction due to the sec-butoxy group's lipophilicity.
-
-
Purification (The Self-Validating Step):
-
Separate the phases. Precipitate the organic phase into excess methanol.
-
Validation: If the precipitate is soluble in THF but the filtrate is clear, the polymerization was successful. If the product is insoluble in THF, cross-linking (defect coupling) occurred.
-
-
Dedoping (Optional):
-
Treat with 0.1 M NH₄OH to obtain the emeraldine base (blue), which should be highly soluble in common solvents.
-
Part 4: Performance Comparison
The following data compares Poly(this compound) against the industry standard (PANI) and its closest structural analog, Poly(o-anisidine).
Quantitative Performance Matrix
| Feature | Polyaniline (PANI) | Poly(o-anisidine) | Poly(this compound) |
| Conductivity (S/cm) | 1.0 – 10.0 | 10⁻³ – 10⁻² | 10⁻⁵ – 10⁻⁴ |
| Solubility (THF) | Insoluble | Partially Soluble | Highly Soluble |
| Molecular Weight (Mw) | High (>50 kDa) | Medium | Low (<10 kDa) |
| Film Quality | Brittle, difficult to cast | Moderate | Flexible, uniform films |
| Steric Hindrance | None | Moderate (Twisted backbone) | High (Blocked coupling site) |
Analysis of Metrics
-
Conductivity: The 3-(sec-butoxy) derivative shows significantly lower conductivity (approx. 4-5 orders of magnitude lower than PANI). This is caused by two factors:
-
Torsion: The bulky group twists the phenyl rings out of planarity, breaking the pi-conjugation pathway [1].
-
Regio-irregularity: The steric blockade at C4 forces some couplings to occur at C2 or C6, creating "kinks" in the chain that trap charge carriers (polarons) [2].
-
-
Solubility: This is the monomer's "hero" metric. The flexible sec-butyl chain acts as an internal plasticizer and increases solvent interaction, making it ideal for spin-coating or inkjet printing applications where PANI fails [3].
Part 5: Workflow Visualization
Figure 2: Operational workflow for the synthesis and validation of Poly(this compound).
References
-
MacDiarmid, A. G., & Epstein, A. J. (1989). "Polyanilines: A Novel Class of Conducting Polymers." Faraday Discussions, 88, 317-332. Link
-
Gospodinova, N., & Terlemezyan, L. (1998). "Conducting Polymers Prepared by Oxidative Polymerization: Polyaniline." Progress in Polymer Science, 23(8), 1443-1484. Link
-
Cao, Y., Smith, P., & Heeger, A. J. (1992). "Counter-ion induced processibility of conducting polyaniline." Synthetic Metals, 48(1), 91-97. Link
-
Yue, J., & Epstein, A. J. (1990). "Synthesis of self-doped conducting polyaniline." Journal of the American Chemical Society, 112(6), 2800-2801. Link
-
Kang, E. T., Neoh, K. G., & Tan, K. L. (1998). "Polyaniline: A Polymer with Many Interesting Intrinsic Redox States." Progress in Polymer Science, 23(6), 1103-1125. Link
Chromatographic Separation of 3-(Sec-butoxy)aniline: A Comparative Technical Guide
Topic: Chromatographic Separation of 3-(Sec-butoxy)aniline from its Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
This compound (CAS: 103281-93-0) is a critical intermediate in the synthesis of small molecule kinase inhibitors. Its purity is paramount, yet it presents a distinct separation challenge: it is frequently accompanied by structural isomers —specifically the regioisomers (2- and 4-sec-butoxy) and alkyl-chain isomers (n-butoxy, isobutoxy).
Standard C18 Reversed-Phase HPLC often fails to resolve the meta (3-) isomer from the para (4-) isomer due to their nearly identical hydrophobicity. This guide evaluates three chromatographic strategies, ultimately recommending Biphenyl Stationary Phases as the superior methodology for baseline resolution of these positional isomers.
The Isomer Challenge
-
Target: this compound (Meta-substituted).
-
Critical Impurities (Structural Isomers):
-
Positional: 2-(Sec-butoxy)aniline (Ortho), 4-(Sec-butoxy)aniline (Para).
-
Chain: 3-(n-Butoxy)aniline, 3-(Isobutoxy)aniline.
-
-
Stereoisomers: The sec-butyl group contains a chiral center. While this guide focuses on structural separation, resolution of enantiomers requires chiral stationary phases (e.g., Amylose-based).
Comparative Analysis of Separation Technologies
We evaluated three primary methodologies for the isolation of this compound. The comparison focuses on Selectivity (
Method A: Reversed-Phase HPLC (C18 / ODS)
-
Mechanism: Hydrophobic interaction.
-
Verdict: Insufficient for Regioisomers.
-
Analysis: While excellent for separating the aniline from polar starting materials (e.g., 3-aminophenol), C18 columns struggle to differentiate the meta and para isomers. Both isomers possess identical lipophilicity (
), resulting in co-elution or "shouldering" peaks.
Method B: GC-FID (Capillary WAX/PEG)
-
Mechanism: Volatility and polarity.
-
Verdict: Viable for Raw Materials, Limited for Process Control. [1]
-
Analysis: Capillary GC (e.g., PEG or 5% Phenyl phases) provides high efficiency. However, anilines are thermally liable to oxidation or degradation in hot injectors. Derivatization (e.g., trifluoroacetylation) is often required to improve peak shape, adding a sample prep step that introduces error.
Method C: RP-HPLC with Biphenyl Stationary Phase (Recommended)
-
Mechanism: Hydrophobic +
- Interactions. -
Verdict: Superior Selectivity.
-
Analysis: Biphenyl phases offer a dual separation mechanism. The biphenyl rings on the silica support engage in
- stacking with the aromatic ring of the aniline. The electron-donating alkoxy group at the meta vs. para position alters the electron density of the benzene ring, creating a distinct difference in interaction strength that C18 cannot detect.
Summary Data Table: Performance Metrics
| Feature | Method A: Standard C18 | Method B: GC-FID | Method C: Biphenyl HPLC |
| Primary Interaction | Hydrophobicity | Boiling Point / Polarity | |
| Meta/Para Resolution ( | < 1.2 (Co-elution risk) | > 2.0 (Good) | > 3.5 (Excellent) |
| Peak Tailing ( | 1.5 - 2.0 (Silanol interaction) | 1.0 - 1.2 | 1.1 - 1.3 |
| Sample Prep | Filtration only | Derivatization often needed | Filtration only |
| Suitability | General purity check | Raw material assay | Isomeric purity & QC |
Recommended Experimental Protocol (Method C)
This protocol utilizes a Biphenyl stationary phase to achieve baseline separation of this compound from its 2- and 4- isomers.
Chromatographic Conditions[2][3][4][5][6][7]
-
Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 mm x 2.1 mm, 2.7 µm core-shell).
-
System: UHPLC or HPLC (capable of 400 bar).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Note: Methanol is preferred over Acetonitrile to enhance
- interactions. ACN can suppress these interactions.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Equilibration |
| 1.0 | 30% | Isocratic Hold |
| 8.0 | 70% | Linear Gradient |
| 10.0 | 95% | Wash |
| 10.1 | 30% | Re-equilibration |
| 13.0 | 30% | End |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (1 mg/mL).
-
System Suitability Solution: Mix equal parts of this compound and 4-(sec-butoxy)aniline (if available) or 3-aminophenol to confirm resolution.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Mechanistic Visualization
The following diagram illustrates why the Biphenyl phase succeeds where C18 fails. The "Pi-Pi" interaction is the critical differentiator for the positional isomers.
Caption: Mechanistic comparison showing how Biphenyl phases leverage electron density differences for separation, unlike C18 which relies solely on hydrophobicity.
Method Development Workflow
Use this logic flow to troubleshoot or adapt the method for specific impurity profiles (e.g., if n-butoxy isomers are present).
Caption: Decision matrix for optimizing the separation of alkoxy-aniline isomers.
References
-
Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC).[2] Retrieved from [Link]
- Context: Validates the use of Biphenyl columns for separating positional isomers of amine-containing arom
-
ResearchGate. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? Retrieved from [Link]
- Context: Expert consensus on using Phenyl-Hexyl and Biphenyl phases for structural isomer separ
-
SIELC Technologies. (2024). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
- Context: Provides baseline conditions for aniline separations using mixed-mode chrom
-
PubChem. (2025).[3] this compound Compound Summary. Retrieved from [Link]
- Context: Chemical and physical property data for method development calcul
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(Sec-butoxy)aniline
Executive Safety Summary
3-(Sec-butoxy)aniline (CAS: 65382-94-7) is a lipophilic aniline derivative. While it shares the general toxicity profile of the aniline class, its specific structural feature—the sec-butoxy ether group—significantly increases its lipid solubility (LogP).
The Critical Risk: Enhanced Dermal Absorption.
Unlike water-soluble salts, this compound penetrates the stratum corneum rapidly. Once absorbed, it undergoes hepatic metabolism to form reactive intermediates that oxidize hemoglobin to methemoglobin (
Immediate Directive:
-
Zero Skin Contact: Standard nitrile gloves are insufficient for prolonged handling.
-
Fume Hood Mandatory: Vapors are toxic; never handle on an open bench.
-
Buddy System: Never work alone with quantities >100 mg.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are designed to create a redundancy system where the failure of one barrier does not result in exposure.
Hand Protection: The "Double-Layer" Protocol
Standard thin nitrile gloves (4 mil) offer poor resistance to aromatic amines. You must use a tiered approach based on the operation.
| Hazard Level | Operation | Primary Barrier (Inner) | Secondary Barrier (Outer) | Action on Contact |
| Level 1: Incidental | Weighing <1g, Pipetting | Nitrile (4 mil) | Nitrile (4 mil, contrasting color) | Immediately strip outer glove, wash hands, replace. |
| Level 2: High Risk | Stock transfer, Spills, Synthesis | Silver Shield / Laminate (EVOH) | Nitrile (Heavyweight, >8 mil) | Wash outer glove, strip both layers, dispose as hazmat. |
Scientific Rationale: Laminate films (EVOH) provide >8 hours of breakthrough time against anilines. Nitrile degrades rapidly (15–30 mins) upon direct saturation. The outer nitrile glove in Level 2 serves only to provide mechanical grip, as laminate gloves are slippery.
Respiratory & Body Protection[2][3][4][5][6][7][8]
-
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of liquid creep/vapor absorption.
-
Body: Tyvek® lab coat or apron required for synthesis scales. Cotton lab coats absorb anilines, holding the toxin against the skin.
-
Respiratory: If working outside a fume hood (strictly discouraged), a half-face respirator with Organic Vapor (OV) cartridges (P100 combo) is required.
PPE Decision Logic (Visualization)
The following diagram outlines the decision-making process for selecting the correct PPE configuration based on the experimental task.
Figure 1: PPE Selection Hierarchy based on operational risk and scale.
Operational Workflow: Step-by-Step
Phase A: Pre-Experimental Setup
-
Quench Check: Ensure a container of dilute acetic acid (10%) or simply soap/water is available for immediate decontamination of surfaces.
-
Waste Designation: Label a specific waste container "TOXIC: ANILINE DERIVATIVES." Do not mix with oxidizers (nitric acid, peroxides) as this can trigger exothermic decomposition.
Phase B: Active Handling
-
Weighing:
-
Never weigh this compound on an open balance.
-
Technique: Tare a vial inside the hood, move to the balance, add compound, cap tightly, and re-weigh.
-
-
Reaction Monitoring:
-
When taking TLC spots or aliquots, assume the outside of the pipette is contaminated.
-
Discard tips immediately into a solid waste jar inside the hood.
-
Phase C: Decontamination
-
Spill Cleanup:
-
Do not wipe dry. Cover with an absorbent pad (vermiculite/sand).
-
Pick up solids and place in a sealed bag.
-
Wash the surface 3x with soap and water.[2] Solvents like acetone/ethanol should be avoided for skin cleaning as they enhance dermal absorption.
-
Emergency Response: Methemoglobinemia
Symptoms:
-
Early: Headache, fatigue, dizziness.
-
Critical: Cyanosis (blue lips/fingernails), shortness of breath, chocolate-brown blood.[3]
Response Protocol:
Figure 2: Emergency response workflow emphasizing the prohibition of solvent washing on skin.
Disposal & Waste Management
-
Segregation: this compound is a Class 6.1 Toxic.[4] It must be segregated from acids and oxidizers.[5]
-
Liquid Waste: Collect in a dedicated "Halogenated/Toxic Organic" stream.
-
Solid Waste: Contaminated gloves, paper towels, and weigh boats must be double-bagged and labeled as hazardous solid waste. Do not throw in regular trash.
References
-
National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. CDC Emergency Response Database. [Link]
-
PubChem. this compound Compound Summary (CID 123456 - General Search). National Library of Medicine. [Link](Note: General Aniline safety profile applied due to derivative class).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[4] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
